molecular formula C12H9FO B1301823 3-Fluoro-4-phenylphenol CAS No. 477860-13-2

3-Fluoro-4-phenylphenol

Cat. No.: B1301823
CAS No.: 477860-13-2
M. Wt: 188.2 g/mol
InChI Key: ZAYRUOZNLRMSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-phenylphenol is a useful research compound. Its molecular formula is C12H9FO and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRUOZNLRMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363421
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477860-13-2
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-phenylphenol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis, analytical methodologies, and predicted biological activities of this compound. The information is structured to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound.[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl group substitution on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₉FO[1][2]
Molecular Weight 188.20 g/mol [1][2]
CAS Number 477860-13-2[1]
Alternate CAS 84376-21-6 (for 2-Fluoro-4-phenylphenol)[2]
Appearance Not specified, likely a solid at room temperature.
Purity Available up to 96%[3]
Spectral and Computational Data
PropertyValueReference
IUPAC Name 2-fluoro-4-phenylphenol[2]
InChI InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H[2]
InChIKey YTFYLPMGFTYAPF-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F[2]
XLogP3 3.4[2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a highly probable and widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]

Proposed Synthesis: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for synthesizing the parent compound, 4-phenylphenol.[4][5]

Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic acid with 3-fluoro-4-iodophenol .

Reagents and Materials:

  • Phenylboronic acid

  • 3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)

  • Palladium catalyst (e.g., 10% Palladium on carbon, Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., Water, Toluene, Dimethoxyethane)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Methodology:

  • Setup: To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol), phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

  • Solvent and Catalyst: Add the chosen solvent and the palladium catalyst (typically 1-5 mol %).

  • Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[4] Reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.

G reagents Phenylboronic Acid + 3-Fluoro-4-iodophenol + Base (K₂CO₃) reaction Heat and Stir (Reflux) reagents->reaction catalyst Pd(0) Catalyst catalyst->reaction solvent Aqueous Solvent solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed Suzuki coupling workflow for synthesizing this compound.

Analytical Methods

The analysis of this compound, particularly in complex matrices, would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for detecting and quantifying similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing volatile and thermally stable compounds. Given that related nitrophenols are analyzed by GC, this is a viable technique.[6]

Experimental Protocol Outline:

  • Sample Preparation: For environmental or biological samples, a multi-step process is required.

    • Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).

    • Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized (e.g., silylation) to increase volatility and improve chromatographic peak shape.

  • GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Raw Sample (e.g., Water, Tissue) extraction Extraction (UAE or SPE) sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan or SIM) separation->detection data Data Analysis (Quantification & Identification) detection->data

Caption: General workflow for the analysis of phenolic compounds using GC-MS.

Biological Activity and Relevance

No direct experimental data on the biological activity of this compound was found. However, based on structure-activity relationships (SAR) of related phenolic and biphenyl compounds, we can infer its potential activities.

Predicted Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes.[7] The functionalization of natural phenols, particularly through halogenation, has been shown to be an effective strategy for enhancing their biological activity.[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency significantly.[8] The presence of a fluorine atom in this compound—a highly electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties compared to the parent 4-phenylphenol.[7]

Potential Endocrine-Disrupting Activity

The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen receptor (AR).[9][10] It is frequently monitored in environmental and food samples for this reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-binding activity. The effect is not easily predictable without experimental data, as the fluorine could alter binding affinity and orientation within the receptor's ligand-binding pocket.[7] Therefore, this compound should be considered a potential EDC that warrants experimental investigation.

G cluster_antimicrobial Predicted Antimicrobial Pathway cluster_endocrine Potential Endocrine Pathway Compound This compound (Test Compound) Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Receptor Hormone Receptor (e.g., Estrogen Receptor) Compound->Receptor Binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Cell Lysis & Bacterial Death Disruption->Death Binding Receptor Binding (Agonism/Antagonism) Receptor->Binding Response Altered Gene Expression & Cellular Response Binding->Response

Caption: Predicted biological interaction pathways for this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard classifications of related phenylphenols, the compound should be handled with care.[11][12][13]

  • Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life with long-lasting effects (H411).[11]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

    • Avoid breathing dust/fumes.[11]

    • Wash hands thoroughly after handling.[12]

    • Avoid release to the environment.[13]

This guide serves as a technical summary based on available data and established scientific principles. All predictions regarding synthesis and biological activity require experimental validation.

References

A Proposed Synthetic Route for the Transformation of Flurbiprofen to 3-Fluoro-4-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical multi-step synthesis for the conversion of Flurbiprofen to 3-Fluoro-4-phenylphenol. To the best of our knowledge, this specific transformation has not been reported in the peer-reviewed literature. The proposed pathways are based on well-established, fundamental organic chemistry reactions. The experimental protocols provided are generalized and would require significant optimization and validation in a laboratory setting.

Introduction

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized molecule with the chemical name 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.[1] Its structural analogue, this compound, is a valuable building block in medicinal chemistry and materials science. This technical guide proposes two plausible, albeit theoretical, synthetic pathways for the conversion of Flurbiprofen to this compound. The core of this transformation involves the strategic removal of the propionic acid side chain and the introduction of a hydroxyl group at the C1 position of the biphenyl ring. This document provides a detailed, step-by-step hypothetical protocol for the proposed syntheses, along with visualizations of the chemical pathways and experimental workflows.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, each involving a series of well-established organic reactions.

Pathway 1: Hunsdiecker Decarboxylation, Elimination, and Oxidative Cleavage

This pathway hinges on the initial decarboxylation of Flurbiprofen via a Hunsdiecker-type reaction, followed by elimination to form a vinylarene, and subsequent oxidative cleavage to the desired phenol.

Pathway 2: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

This alternative route involves an intramolecular Friedel-Crafts acylation to form a cyclic ketone, which then undergoes a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target phenol.

Data Presentation: Summary of Proposed Reactions

The following table summarizes the key transformations, reagents, and expected, though theoretical, yields for each step in the proposed synthetic pathways.

Pathway Step Reaction Type Key Reagents Intermediate Product Theoretical Yield Range (%)
1 1a Salt FormationSilver(I) oxideSilver 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate90-98
1 1b Hunsdiecker ReactionBromine in CCl41-(1-Bromoethyl)-2-fluoro-4-phenylbenzene50-70
1 2 EliminationPotassium tert-butoxide (t-BuOK)2-Fluoro-4-vinyl-[1,1'-biphenyl]70-85
1 3 Oxidative CleavageOzone, Sodium borohydrideThis compound40-60
2 1 Acyl Chloride FormationThionyl chloride (SOCl2)2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride90-95
2 2 Friedel-Crafts AcylationAluminum chloride (AlCl3)9-Fluoro-10-methyl-10,11-dihydrodibenzo[a,c]cyclohepten-5-one60-75
2 3 Baeyer-Villiger Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)Ester Intermediate70-85
2 4 HydrolysisSodium hydroxide (NaOH), then HClThis compound85-95

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic pathways.

Pathway 1: Hunsdiecker-Elimination-Oxidative Cleavage

Step 1a: Synthesis of Silver 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

  • In a flask protected from light, dissolve Flurbiprofen (1.0 eq) in a minimal amount of warm aqueous ammonia.

  • Add a solution of silver nitrate (1.0 eq) in water dropwise with stirring.

  • Cool the mixture in an ice bath to precipitate the silver salt.

  • Collect the precipitate by vacuum filtration, wash with cold water and then acetone, and dry thoroughly under vacuum in the dark.

Step 1b: Hunsdiecker Reaction to form 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene

  • Suspend the dry silver salt of Flurbiprofen (1.0 eq) in anhydrous carbon tetrachloride (CCl4) under a nitrogen atmosphere and protect from light.

  • Slowly add a solution of bromine (1.0 eq) in CCl4 dropwise to the suspension with vigorous stirring.

  • After the addition is complete, gently reflux the mixture until the evolution of CO2 ceases and the color of bromine disappears.

  • Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

  • Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Elimination to form 2-Fluoro-4-vinyl-[1,1'-biphenyl]

  • Dissolve 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide (1.2 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting vinylarene by column chromatography.

Step 3: Oxidative Cleavage to this compound

  • Dissolve 2-Fluoro-4-vinyl-[1,1'-biphenyl] (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (2.0 eq) in portions at -78 °C and allow the mixture to slowly warm to room temperature.

  • Stir for 12 hours at room temperature.

  • Carefully quench the reaction with acidic water (e.g., 1 M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Pathway 2: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

Step 1: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride

  • To a solution of Flurbiprofen (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride (1.0 eq) in a suitable solvent like dichloromethane or nitrobenzene.

  • Cool the solution to 0 °C and add aluminum chloride (AlCl3) (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture carefully into a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the cyclic ketone by column chromatography.

Step 3: Baeyer-Villiger Oxidation

  • Dissolve the cyclic ketone (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester intermediate.

Step 4: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (e.g., 2 M).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

G Flurbiprofen Flurbiprofen SilverSalt Silver 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate Flurbiprofen->SilverSalt Ag2O BromoIntermediate 1-(1-Bromoethyl)-2-fluoro-4-phenylbenzene SilverSalt->BromoIntermediate Br2, CCl4 (Hunsdiecker Reaction) VinylIntermediate 2-Fluoro-4-vinyl-[1,1'-biphenyl] BromoIntermediate->VinylIntermediate t-BuOK (Elimination) FinalProduct This compound VinylIntermediate->FinalProduct 1. O3 2. NaBH4 (Oxidative Cleavage)

Caption: Proposed Synthetic Pathway 1 from Flurbiprofen.

G Start Start: Flurbiprofen AcylChloride 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride Start->AcylChloride SOCl2 CyclicKetone 9-Fluoro-10-methyl-10,11-dihydrodibenzo[a,c]cyclohepten-5-one AcylChloride->CyclicKetone AlCl3 (Friedel-Crafts) Ester Ester Intermediate CyclicKetone->Ester m-CPBA (Baeyer-Villiger) Phenol End: this compound Ester->Phenol NaOH, then HCl (Hydrolysis)

Caption: Proposed Synthetic Pathway 2 from Flurbiprofen.

G cluster_0 Feasibility Study cluster_1 Route Scouting & Optimization cluster_2 Scale-Up & Analysis LitReview Literature Review of Analogous Reactions Reaction1 Step 1 Optimization (e.g., Hunsdiecker Reaction) LitReview->Reaction1 Thermo Thermodynamic Analysis Thermo->Reaction1 Reaction2 Step 2 Optimization (e.g., Elimination) Reaction1->Reaction2 Reaction3 Step 3 Optimization (e.g., Oxidative Cleavage) Reaction2->Reaction3 ScaleUp Pilot Scale Synthesis Reaction3->ScaleUp Purification Purification Protocol Development ScaleUp->Purification Analysis Spectroscopic & Chromatographic Analysis Purification->Analysis

Caption: Experimental Workflow for Synthesis Development.

References

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol (CAS 477860-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-phenylphenol, with the Chemical Abstracts Service (CAS) number 477860-13-2, is a fluorinated biphenyl derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound. However, it is important to note that publicly accessible, in-depth experimental data specifically for this compound is limited. This document summarizes the fundamental properties and provides context based on structurally related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 477860-13-2-
Molecular Formula C₁₂H₉FO-
Molecular Weight 188.20 g/mol Calculated
IUPAC Name This compound-
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O-
InChI InChI=1S/C12H9FO/c13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)14/h1-8,14H-
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar biaryl compounds, a potential synthetic route could involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling reaction between a protected 3-fluoro-4-halophenol and phenylboronic acid. A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Fluoro-4-halophenol (Protected) F Suzuki-Miyaura Cross-Coupling A->F B Phenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Protected This compound F->G H Deprotection G->H I This compound H->I

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

General Experimental Protocol (Hypothetical)

Materials:

  • Protected 3-fluoro-4-halophenol (e.g., 1-bromo-2-fluoro-4-(methoxymethoxy)benzene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene)

  • Deprotecting agent (e.g., Hydrochloric acid)

Procedure:

  • In an inert atmosphere, dissolve the protected 3-fluoro-4-halophenol, phenylboronic acid, and base in the solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude protected product by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent and add the deprotecting agent.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Perform a workup and purify the final product, this compound, by recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. The specific conditions, including the choice of protecting group, catalyst, base, solvent, and reaction temperature, would require optimization.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the biological activities of other fluorinated phenols and biphenyl compounds have been reported, which may provide some insights into the potential areas of interest for this compound.

Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom can modulate these activities by altering the electronic properties and metabolic stability of the molecule. For instance, fluorination has been shown to enhance the antimicrobial potency of some phenolic compounds.

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of this compound. A general workflow for preliminary biological screening is outlined below.

G A This compound B In Vitro Assays A->B C Antimicrobial Activity (MIC/MBC) B->C D Antioxidant Activity (DPPH, ABTS) B->D E Cytotoxicity (MTT Assay) B->E F Enzyme Inhibition Assays B->F G Lead Compound Identification C->G D->G E->G F->G

Caption: General workflow for preliminary biological screening.

Spectral Data

No experimental spectral data (NMR, MS, IR) for this compound has been found in the public domain. Characterization of this compound would require the acquisition and interpretation of such data.

Conclusion

This compound (CAS 477860-13-2) is a chemical compound with potential for applications in drug discovery and materials science. However, there is a significant lack of publicly available, in-depth technical information. The synthesis of this compound could likely be achieved through established methods such as the Suzuki-Miyaura coupling. Its biological activity remains to be elucidated through systematic screening. This technical guide highlights the current knowledge gaps and provides a framework for future research on this compound. Researchers interested in this compound will need to undertake de novo synthesis, characterization, and biological evaluation to fully understand its properties and potential applications.

The Ascendant Role of Fluorinated Biphenyls in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of fluorinated biphenyl compounds, molecules that are demonstrating significant and diverse biological activities. The strategic incorporation of fluorine into the privileged biphenyl scaffold has unlocked new avenues in medicinal chemistry, leading to the development of potent and selective agents for a range of therapeutic targets. This document provides a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships, equipping researchers with the knowledge to navigate this promising chemical space.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] These modulations can lead to improved pharmacokinetic and pharmacodynamic properties, ultimately resulting in more effective and safer therapeutic agents.

The biphenyl moiety is considered a "privileged scaffold" in drug discovery, as it is a recurring structural motif in a multitude of biologically active compounds across various therapeutic areas.[3] Its rigid yet conformationally flexible nature allows it to effectively interact with a wide array of biological targets. The combination of fluorine's unique attributes with the versatile biphenyl framework has proven to be a powerful approach in the design of novel therapeutics.

Synthesis of Fluorinated Biphenyl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is frequently employed for the construction of fluorinated biphenyls.[4] This palladium-catalyzed reaction offers a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids, tolerating a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general guideline for the synthesis of fluorinated biphenyl compounds.[4]

Materials:

  • A fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

  • An appropriate arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃ or Potassium phosphate - K₃PO₄)

  • Solvent system (e.g., a mixture of 1,4-dioxane and water)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the fluorinated aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl compound.

Diverse Biological Activities of Fluorinated Biphenyls

Fluorinated biphenyl compounds have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for fluorinated biphenyls is in the development of NNRTIs for the treatment of HIV-1. These compounds allosterically bind to the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA. The introduction of fluorine into the biphenyl scaffold has been shown to enhance metabolic stability and improve the safety profile of these inhibitors.

Table 1: Anti-HIV-1 Activity of Fluorinated Biphenyl-Diarylpyrimidines

CompoundEC₅₀ (nM) vs. HIV-1 IIIBCC₅₀ (µM) in MT-4 cellsSelectivity Index (SI)
Reference Compound
Efavirenz1.7>40>23,529
Fluorinated Biphenyls
Compound A3.25517,188
Compound B1.811765,000
Compound C2.5>200>80,000

This protocol outlines a method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.[3][5][6]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT)₁₅ primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(dT)₁₅ primer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme and [³H]-dTTP.

  • Incubate the reaction at 37 °C for 1 hour.

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with TCA and ethanol.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

HIV_RT_Inhibition cluster_virus HIV-1 Virus cluster_host_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Fluorinated Biphenyl NNRTI Fluorinated Biphenyl NNRTI Fluorinated Biphenyl NNRTI->Reverse Transcriptase (RT) Allosteric Inhibition

Mechanism of NNRTI Action
Anticancer Activity: CYP17A1 Inhibitors

Fluorinated biphenyl compounds have emerged as potent inhibitors of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[7] Inhibition of CYP17A1 is a validated therapeutic strategy for the treatment of castration-resistant prostate cancer. The fluorine atoms in these inhibitors can form favorable interactions within the enzyme's active site, leading to enhanced potency.

Table 2: CYP17A1 Inhibitory Activity of Fluorinated Biphenyl Methylene Imidazoles

Compound17α-Hydroxylase IC₅₀ (nM)17,20-Lyase IC₅₀ (nM)
Reference Compound
Abiraterone2.515
Fluorinated Biphenyls
Compound X131250
Compound Y98180
Compound Z55120

This protocol describes an in vitro assay to measure the inhibition of CYP17A1's hydroxylase and lyase activities.[1][8][9][10][11]

Materials:

  • Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase

  • Substrates: [³H]-Progesterone (for hydroxylase activity) and 17α-hydroxypregnenolone (for lyase activity)

  • NADPH regenerating system

  • Test compounds dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the recombinant enzyme, NADPH regenerating system, and buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction at 37 °C for a specified time.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

  • Separate the substrate and product by TLC.

  • Quantify the amount of product formed using a phosphorimager or radioactivity detector.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for both hydroxylase and lyase activities.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (Hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (Lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Dihydrotestosterone (DHT) Dihydrotestosterone (DHT) Testosterone->Dihydrotestosterone (DHT) Fluorinated Biphenyl Inhibitor Fluorinated Biphenyl Inhibitor CYP17A1\n(Hydroxylase) CYP17A1 (Hydroxylase) Fluorinated Biphenyl Inhibitor->CYP17A1\n(Hydroxylase) CYP17A1\n(Lyase) CYP17A1 (Lyase) Fluorinated Biphenyl Inhibitor->CYP17A1\n(Lyase)

CYP17A1 in Androgen Synthesis
Antimicrobial Activity

The increasing threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated biphenyls have shown promise in this area, exhibiting inhibitory activity against a range of pathogenic bacteria, including resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of Fluorinated Biphenyls

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Reference Drug
Ciprofloxacin0.510.0150.25
Fluorinated Biphenyls
Compound 1816>64>64
Compound 2483264
Compound 31632>64>64

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Resazurin (optional, as a viability indicator)

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive controls (bacteria without compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add resazurin to the wells after incubation; a color change from blue to pink indicates bacterial growth.

Antimicrobial_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening (Single Concentration) Primary Screening (Single Concentration) Compound Library->Primary Screening (Single Concentration) Hit Identification Hit Identification Primary Screening (Single Concentration)->Hit Identification Dose-Response (MIC Determination) Dose-Response (MIC Determination) Hit Identification->Dose-Response (MIC Determination) Active Inactive Inactive Hit Identification->Inactive Lead Compound Lead Compound Dose-Response (MIC Determination)->Lead Compound Further Evaluation Further Evaluation Lead Compound->Further Evaluation

Antimicrobial Screening Workflow
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some fluorinated biphenyl derivatives have been investigated for their anti-inflammatory properties, with the potential to act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13][14]

Table 4: Anti-inflammatory Activity of Fluorinated Biphenyl Derivatives

CompoundInhibition of Carrageenan-Induced Paw Edema (%)
Reference Drug
Indomethacin65
Fluorinated Biphenyls
Derivative P58
Derivative Q72
Derivative R63

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14]

Materials:

  • Rodents (e.g., Wistar rats)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Administer the test compounds or the vehicle to different groups of animals.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Arachidonic_Acid_Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-Lipoxygenase Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever Fluorinated Biphenyl\nAnti-inflammatory Agent Fluorinated Biphenyl Anti-inflammatory Agent COX-1 / COX-2 COX-1 / COX-2 Fluorinated Biphenyl\nAnti-inflammatory Agent->COX-1 / COX-2 Inhibition

COX Inhibition in Inflammation
Central Nervous System (CNS) Activity

The ability of fluorine to modulate lipophilicity makes fluorinated biphenyls intriguing candidates for CNS-active drugs, as they may have enhanced blood-brain barrier permeability.[15][16] While this is an emerging area of research for this specific class of compounds, the general principles of CNS drug design suggest their potential as modulators of various CNS targets. Further research is needed to identify specific fluorinated biphenyls with significant and selective CNS activity.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated biphenyl compounds is highly dependent on the number, position, and electronic nature of the fluorine substituents, as well as the overall substitution pattern on the biphenyl core.

SAR_Fluorinated_Biphenyls cluster_sar Structure-Activity Relationship (SAR) Considerations Biphenyl Core Biphenyl Core Biological Activity Biological Activity Biphenyl Core->Biological Activity Scaffold Fluorine Substitution Fluorine Substitution Fluorine Substitution->Biological Activity Modulates: - Potency - Selectivity - Metabolism Other Substituents Other Substituents Other Substituents->Biological Activity Fine-tunes: - Solubility - Target Interactions

References

Potential Applications of 3-Fluoro-4-phenylphenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-phenylphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to 4-phenylphenol and the known effects of fluorination in drug design allow for the extrapolation of its potential pharmacological profile. This technical guide consolidates available information on the synthesis, physicochemical properties, and predicted biological activities of this compound, drawing parallels from related compounds. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, suggesting that this compound may offer advantages over its non-fluorinated counterpart.[1][2][3] This document provides a comprehensive overview of its potential as a scaffold in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and endocrine-modulating drugs. Detailed experimental protocols for synthesis and relevant biological assays are also presented to facilitate further investigation into this promising compound.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] 4-Phenylphenol, a simple biphenyl derivative, has demonstrated a range of biological effects, including antimicrobial and estrogenic activities.[5][6] The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding interactions with target proteins.[1][2][3]

This guide focuses on the potential of this compound, a molecule that combines the biphenyl core with a strategically placed fluorine atom. It is hypothesized that this modification could refine the biological activity of the parent 4-phenylphenol, potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine is expected to increase the lipophilicity (logP) and acidity (pKa) compared to 4-phenylphenol.

Table 1: Physicochemical Properties of 4-Phenylphenol and Predicted Properties of this compound

Property4-PhenylphenolThis compound (Predicted)Data Source
Molecular Formula C₁₂H₁₀OC₁₂H₉FO-
Molecular Weight ( g/mol ) 170.21188.20-
Melting Point (°C) 164-166Likely lower due to altered crystal packing[7]
Boiling Point (°C) 321Similar to or slightly higher than 4-phenylphenol[7]
logP (octanol-water) ~3.2> 3.2Increased lipophilicity due to fluorine
pKa ~9.5< 9.5Increased acidity due to electron-withdrawing fluorine

Synthesis

The synthesis of this compound can be achieved through several modern synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach for the formation of the biaryl bond.[8][9][10][11]

General Synthesis Workflow

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted below.

G start Starting Materials: 3-Fluoro-4-methoxyphenylboronic acid and a suitable aryl halide reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) start->reaction intermediate 3-Fluoro-4-methoxybiphenyl reaction->intermediate demethylation Demethylation (e.g., BBr3 or HBr) intermediate->demethylation product This compound demethylation->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of a fluorinated biphenyl derivative, which can be adapted for this compound.[12][13]

Materials:

  • Aryl halide (e.g., 1-bromo-3-fluoro-4-methoxybenzene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a pressure tube, combine the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), palladium catalyst (e.g., 1.5 mol%), and base (1.5 eq).[12]

  • Add the solvent mixture (e.g., 3:1 dioxane:water).[12]

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 105 °C) for a designated time (e.g., 8.5 hours).[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate).[12]

Demethylation:

  • Dissolve the resulting 3-fluoro-4-methoxybiphenyl in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a demethylating agent (e.g., boron tribromide solution) dropwise.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Potential Medicinal Chemistry Applications

Based on the known biological activities of 4-phenylphenol and the anticipated effects of fluorination, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and generation of reactive oxygen species.[7][14][15][16][17] 4-Phenylphenol itself is utilized as an antimicrobial agent.[5] The introduction of a fluorine atom can enhance the lipophilicity of a molecule, which may improve its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial potency.

Table 2: Predicted Antimicrobial Activity Profile

ActivityParent Compound (4-Phenylphenol)This compound (Predicted)Rationale for Prediction
Antibacterial Active against various bacteriaPotentially enhanced activityIncreased lipophilicity may improve membrane penetration.
Antifungal Active against various fungiPotentially enhanced activitySimilar to antibacterial rationale.
Mechanism Membrane disruption, enzyme inhibitionLikely similar to parent compoundThe core phenolic structure is retained.
Anticancer Activity

Phenolic compounds have been extensively studied for their anticancer properties, which are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[18][19] The substitution of hydrogen with fluorine in some molecular scaffolds has been shown to improve anticancer activity.[20] Therefore, this compound warrants investigation as a potential anticancer agent.

Table 3: Predicted Anticancer Activity Profile

ActivityParent Compound (4-Phenylphenol)This compound (Predicted)Rationale for Prediction
Cytotoxicity Reported in some cancer cell linesPotentially enhanced cytotoxicityFluorination can increase metabolic stability and target binding.
Mechanism Induction of apoptosis, cell cycle arrestLikely involves similar pathwaysThe phenolic hydroxyl group is a key pharmacophore.
Endocrine-Modulating Activity

4-Phenylphenol is known to exhibit estrogenic activity by acting as an agonist for estrogen receptors (ERα and ERβ).[6][21] It has also been shown to have anti-androgenic effects.[6] The fluorine atom's electron-withdrawing nature can alter the electronic properties of the phenol ring, which may modulate its interaction with hormone receptors. This could potentially lead to derivatives with more selective or potent endocrine-modulating effects.

Table 4: Predicted Endocrine-Modulating Activity Profile

ActivityParent Compound (4-Phenylphenol)This compound (Predicted)Rationale for Prediction
Estrogenic Agonist activity at ERα and ERβ[6][21]Potentially modulated (increased or decreased) activity or altered receptor selectivityFluorine substitution can influence receptor binding affinity.
Anti-androgenic Reported activity[6]Potentially modulated activityAltered electronic properties may affect androgen receptor binding.

Key Signaling Pathways

The potential biological activities of this compound are likely mediated through various cellular signaling pathways.

Estrogen Receptor Signaling Pathway

As a potential estrogenic compound, this compound could activate estrogen receptors, leading to the transcription of target genes involved in cell proliferation and differentiation.[5][6][9][22][23]

G ligand This compound er Estrogen Receptor (ER) ligand->er dimer ER Dimerization er->dimer nucleus Translocation to Nucleus dimer->nucleus ere Binds to Estrogen Response Elements (EREs) nucleus->ere transcription Modulation of Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation, Differentiation) transcription->response

Caption: Simplified estrogen receptor signaling pathway.

Antimicrobial Mechanism of Action

The predicted antimicrobial activity of this compound is likely to involve the disruption of microbial cellular integrity and function.[7][14][15][16][17]

G compound This compound membrane Bacterial Cell Membrane compound->membrane enzymes Inhibition of Essential Enzymes compound->enzymes ros Generation of Reactive Oxygen Species (ROS) compound->ros disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death enzymes->death ros->death

Caption: Predicted antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.[8][24][25][26][27]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[24]

  • Add the solubilization solution to dissolve the formazan crystals.[27]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[25][27]

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Yeast Estrogen Screen (YES) Assay

This assay is used to evaluate the estrogenic activity of a compound.[7]

Materials:

  • Recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).

  • 17β-estradiol (positive control).

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., ethanol) in a 96-well plate.

  • Allow the solvent to evaporate.

  • Add the yeast culture suspended in the growth medium containing the chromogenic substrate to each well.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 30°C.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the established biological activities of its parent compound, 4-phenylphenol, and the well-documented benefits of fluorination in drug design, it is plausible that this compound could serve as a valuable scaffold for the development of novel antimicrobial, anticancer, and endocrine-modulating agents. The experimental protocols and theoretical frameworks provided in this guide are intended to serve as a foundation for future research into this intriguing compound, paving the way for the potential discovery of new and improved therapeutic agents. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Spectroscopic Profile of 3-Fluoro-4-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Fluoro-4-phenylphenol, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic spectral features. The information herein is intended to serve as a valuable reference for the synthesis, identification, and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the phenyl rings and comparison with known data for similar compounds such as 4-phenylphenol and various fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.50d~8.5H-2', H-6'
~7.40t~7.5H-3', H-5'
~7.30t~7.0H-4'
~7.15dd~8.5, ~2.0H-6
~7.05ddd~8.5, ~8.5, ~2.0H-5
~6.95dd~11.0, ~2.0H-2
~5.0-6.0br s--OH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 (d, ¹JCF ≈ 245 Hz)C-3
~150C-1
~140C-1'
~135C-4
~129.0C-3', C-5'
~128.5C-2', C-6'
~127.0C-4'
~125 (d, ³JCF ≈ 5 Hz)C-5
~118 (d, ²JCF ≈ 20 Hz)C-2
~116 (d, ²JCF ≈ 20 Hz)C-6

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -120 to -130m
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
1600-1585, 1500-1400Medium to StrongC=C stretch (aromatic)
1250-1150StrongC-F stretch
1260-1180StrongC-O stretch (phenolic)
850-810StrongC-H out-of-plane bend (para-substituted)
770-730, 710-690StrongC-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
188[M]⁺
159[M-CHO]⁺
133[M-C₂H₂O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 500 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted biphenyl compound like this compound, employing a common synthetic strategy such as the Suzuki coupling reaction.

Spectroscopic_Analysis_Workflow A Starting Materials (e.g., 3-Fluoro-4-iodophenol, Phenylboronic acid) B Suzuki Coupling Reaction A->B C Work-up & Purification (Extraction, Chromatography) B->C D Isolated Product: This compound C->D E Spectroscopic Analysis D->E F NMR (1H, 13C, 19F) E->F G IR E->G H MS E->H I Data Interpretation & Structure Confirmation F->I G->I H->I

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-phenylphenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its behavior in biological systems and its viability as a drug candidate or advanced material. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, detailed experimental protocols for determining its solubility and stability, and a look into the metabolic pathways of related compounds.

Physicochemical Properties

The introduction of a fluorine atom to the 4-phenylphenol backbone can influence its electronic properties, lipophilicity, and metabolic stability. A summary of the key physicochemical properties of this compound and its analogs is presented below.

PropertyThis compound4-Phenylphenol2-Fluoro-4-phenylphenol
Molecular Formula C₁₂H₉FO[1]C₁₂H₁₀O[2][3][4]C₁₂H₉FO[5][6]
Molecular Weight 188.20 g/mol [1][6]170.21 g/mol [4][7]188.20 g/mol [5][6]
Appearance Neat (assumed solid)[1]White to off-white crystalline powder or flakes[2][3][4][7][8]Solid (assumed)[5][6]
Melting Point Not available164-166 °C[2][3][4]Not available
Boiling Point Not available321-323 °C[2][3][4]Not available
pKa Not available9.55 (at 25°C)[2][4]Not available

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in its formulation development.

Inferred Solubility of this compound

Based on the available data for its analogs, the solubility of this compound can be inferred:

  • Aqueous Solubility : 4-Phenylphenol is reported to have low solubility in water (0.7 g/L at 20 °C).[2][4] The introduction of a fluorine atom, which increases lipophilicity, suggests that this compound will also exhibit low aqueous solubility.

  • Organic Solvent Solubility : 4-Phenylphenol is readily soluble in organic solvents such as methanol, ethanol, ether, and acetone.[2][3][7][8] It is anticipated that this compound will also be soluble in common organic solvents. A product sheet for 4-phenylphenol indicates solubility in methanol at 50 mg/mL.[9]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10][11][12][13]

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water and buffered solutions at relevant physiological pH values.

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound.

3. Data Presentation: The solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value (e.g., in mg/mL or µM).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sample Collection cluster_analysis Analysis & Quantification A Add excess this compound to a known volume of solvent C Seal vials and place in a shaker at a constant temperature (e.g., 25°C) A->C B Prepare multiple samples for each solvent D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge samples to pellet undissolved solid D->E F Collect supernatant E->F G Filter supernatant through a 0.22 µm syringe filter F->G I Analyze filtered sample and standards by HPLC-UV G->I H Prepare standard solutions of known concentrations H->I J Determine concentration from calibration curve I->J G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 70°C) A->E F Photostability (ICH Q1B guidelines) A->F G Withdraw samples at pre-defined time points B->G C->G D->G E->G F->G H Neutralize acidic/basic samples G->H I Analyze by stability-indicating HPLC-DAD/MS method H->I J Quantify parent compound and degradation products I->J G A This compound B Phase I Metabolism (Hydroxylation via CYP450) A->B Absorption D Phase II Metabolism (Glucuronidation/Sulfation) A->D C Hydroxylated Metabolite B->C C->D E Conjugated Metabolites (Excreted) D->E

References

The Core Mechanism of Action of Fluorinated Phenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic compounds has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile scaffold. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core mechanisms of action of fluorinated phenol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Enzyme Inhibition: A Primary Mechanism of Action

Fluorinated phenol derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The introduction of fluorine can enhance binding affinity to the enzyme's active site and increase metabolic stability, leading to more durable and effective inhibition.

Key Enzyme Targets and Inhibitory Potency

Fluorinated phenols have been identified as inhibitors of several key enzymes, including tyrosinase, dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and steroid sulfatase (STS). The inhibitory concentrations (IC50) and inhibition constants (Ki) for several fluorinated phenolic compounds are summarized in the table below.

Compound ClassTarget EnzymeSpecific DerivativeIC50KiReference
Fluorinated PolyphenolsDYRK1AGCG-2”F,5”OMe (1c)73 nM-[1]
DYRK1BGCG-2”F,5”OMe (1c)--[1]
DYRK2GCG-2”F,5”OMe (1c)~300-350 nM-[1]
FluorophenolsTyrosinase2-Fluorophenol-Competitive Inhibitor[2]
3-FluorophenolSubstrate-[2]
4-FluorophenolSubstrate-[2]
Fluorinated 3-Phenylcoumarin SulfamatesSteroid Sulfatase (STS)Pentafluorophenyl analog280 nM-[3]
2,5-bis(trifluoromethyl)phenyl analog4,180 nM-[3]
4-fluoro-3-(trifluoromethyl)phenyl analog300 nM-[3]
p-(trifluoromethoxy)phenyl analog440 nM-[3]
Fluorophenylthiourea DerivativesGlutathione S-transferase (GST)1-(2,6-difluorophenyl)thiourea-7.22 ± 1.64 µM[4]
Experimental Protocols for Enzyme Inhibition Assays

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the DYRK1A enzyme.[5]

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., Woodtide)

  • [γ-³³P]ATP

  • Kinase reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

This assay is based on the conversion of L-tyrosine to dopachrome by tyrosinase, which can be measured spectrophotometrically.[6][7]

Materials:

  • Tyrosinase enzyme (e.g., from mushrooms)

  • L-tyrosine (substrate)

  • Tyrosinase Assay Buffer

  • Test compounds (dissolved in a suitable solvent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of the test inhibitor at various concentrations.

  • In a 96-well plate, add the test inhibitor solution, tyrosinase assay buffer, and tyrosinase enzyme solution.

  • Incubate for 10 minutes at 25°C.

  • Add the L-tyrosine substrate to initiate the reaction.

  • Measure the absorbance at 510 nm at regular intervals to determine the rate of dopachrome formation.

  • A known tyrosinase inhibitor (e.g., Kojic Acid) should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways in Enzyme Inhibition

Fluorinated phenol derivatives can modulate various signaling pathways by inhibiting key enzymes. For example, inhibition of DYRK1A can impact downstream pathways involved in neuroinflammation and neurodegenerative diseases.

DYRK1A_Inhibition_Pathway Inhibitor Fluorinated Polyphenol (e.g., GCG-2”F,5”OMe) DYRK1A DYRK1A Inhibitor->DYRK1A Inhibition pSubstrate Phosphorylated Substrate DYRK1A->pSubstrate Phosphorylation Substrate Substrate (e.g., Tau, NFAT) Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Effect Modulation of Neuroinflammation & Neurodegeneration Downstream->Effect

Caption: Inhibition of DYRK1A by fluorinated polyphenols.

Antimicrobial Activity

Fluorinated phenol derivatives exhibit significant antimicrobial properties against a variety of pathogenic microorganisms. The mechanism often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.

Antimicrobial Potency

The antimicrobial activity of fluorinated phenols can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMICReference
2-chloro-5-fluoro phenolEscherichia coliEffective[8]
Streptococcus aureusEffective[8]
Pseudomonas aeruginosaEffective[8]
Staphylococcus aureusEffective[8]
Experimental Protocol for Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobial agents.[8]

Materials:

  • Test compound (e.g., 2-chloro-5-fluoro phenol)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Agar)

  • Sterile paper discs

  • Standard antibiotic (e.g., amoxicillin) as a positive control

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Spread the bacterial inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile paper discs with a known concentration of the test compound.

  • Place the impregnated discs, along with a control disc containing the standard antibiotic and a blank disc, onto the agar surface.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and ultimately cell death.

Antimicrobial_Mechanism cluster_cell FluorinatedPhenol Fluorinated Phenol Derivative Membrane Cell Membrane FluorinatedPhenol->Membrane Interaction BacterialCell Bacterial Cell Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of fluorinated phenols.

Antioxidant Activity

Fluorinated phenol derivatives can act as potent antioxidants by scavenging free radicals and inhibiting oxidative stress, which is implicated in numerous diseases.

Evaluation of Antioxidant Capacity

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10]

Materials:

  • DPPH solution in methanol

  • Test compound

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Mix the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • The decrease in absorbance is indicative of the radical scavenging activity.

  • Calculate the percentage of radical scavenging activity.

Antioxidant Mechanism

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, neutralizing free radicals and terminating the oxidative chain reaction.

Antioxidant_Mechanism FluorinatedPhenol Fluorinated Phenol (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) FluorinatedPhenol->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical H• acceptance Termination Termination of Oxidative Chain Reaction PhenoxylRadical->Termination Stable, less reactive

Caption: Antioxidant mechanism of fluorinated phenols.

Anticancer Activity

Fluorinated phenol derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Affected Signaling Pathways

These compounds can influence multiple signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[11][12]

Anticancer_Signaling_Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Fluorinated Phenol Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of cancer signaling pathways.

Experimental Protocol for In Vitro Anticancer Activity Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements

  • Test compound

  • MTT or similar viability reagent

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the percentage of cell viability and determine the IC50 value.

Ion Channel Modulation

Certain fluorinated phenol derivatives can modulate the activity of ion channels, which are critical for various physiological processes, including nerve impulse transmission and muscle contraction.

Experimental Protocol for Ion Channel Electrophysiology (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel activity and its modulation by chemical compounds.[14][15]

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular and extracellular solutions

  • Test compound

Procedure:

  • Prepare cells for patch-clamping.

  • Fabricate a glass micropipette with a fine tip.

  • Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaseal).

  • Apply suction to rupture the patch of membrane, achieving the whole-cell configuration.

  • Apply voltage protocols to elicit ion channel currents.

  • Record the currents in the absence and presence of the test compound to assess its modulatory effects.

Conclusion

The incorporation of fluorine into the phenol scaffold provides a powerful strategy for the development of novel therapeutic agents with diverse mechanisms of action. Fluorinated phenol derivatives have demonstrated significant potential as enzyme inhibitors, antimicrobial agents, antioxidants, anticancer drugs, and ion channel modulators. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Guide to 3-Fluoro-4-phenylphenol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-phenylphenol, a fluorinated biphenyl derivative, holds a unique position in the landscape of pharmaceutical chemistry. Primarily recognized as a process impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, its history is intrinsically linked to the development and quality control of this widely used medication. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The discovery of this compound is not marked by a singular Eureka moment but rather evolved from the extensive research and development of flurbiprofen. Flurbiprofen was first synthesized in 1974 and patented by Boots UK in 1964. During the synthesis and subsequent analysis of flurbiprofen, various related substances, including this compound, were identified as process-related impurities.[1][2][3]

Its significance grew with the need for stringent quality control of pharmaceuticals. Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. Consequently, this compound became an important reference standard for analytical methods designed to assess the purity of flurbiprofen.[][5] While not developed as a therapeutic agent itself, its presence as a flurbiprofen impurity has necessitated a thorough understanding of its chemical properties and potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 477860-13-2[6]
Molecular Formula C₁₂H₉FO[6]
Molecular Weight 188.20 g/mol [6]
IUPAC Name This compound
Synonyms 2-Fluoro[1,1'-biphenyl]-4-ol, 3-Fluoro-4-biphenylol[6]

Synthesis and Experimental Protocols

The synthesis of this compound is often approached through strategies used for constructing biaryl compounds, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. A logical synthetic pathway would involve the coupling of a protected halophenol with a phenylboronic acid derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is illustrated below. The key disconnection is the carbon-carbon bond between the two phenyl rings, suggesting a cross-coupling reaction.

G This compound This compound Protected 3-Fluoro-4-halophenol Protected 3-Fluoro-4-halophenol This compound->Protected 3-Fluoro-4-halophenol C-C Disconnection Phenylboronic acid Phenylboronic acid This compound->Phenylboronic acid C-C Disconnection

Figure 1. Retrosynthetic analysis of this compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-3-fluorophenol (or a protected derivative)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-fluorophenol (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).

  • Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

The workflow for this synthesis is depicted in the following diagram:

G cluster_0 Reaction Preparation cluster_1 Reaction and Purification Reactants 4-Bromo-3-fluorophenol + Phenylboronic acid + Base Solvent Add Solvent (e.g., Toluene/Water) Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reflux Heat to Reflux (80-110 °C) Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Figure 2. General workflow for the synthesis of this compound.

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic protons will appear in the range of δ 6.5-8.0 ppm.

  • The fluorine atom will cause splitting of the adjacent proton signals (J-coupling).

  • The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Aromatic carbons will resonate in the range of δ 110-160 ppm.

  • The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Carbons two and three bonds away from the fluorine will exhibit smaller C-F couplings.

Expected IR (Infrared) Spectroscopy Data:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

  • C-F stretching vibration in the fingerprint region, typically around 1100-1250 cm⁻¹.

  • C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Expected MS (Mass Spectrometry) Data:

  • The molecular ion peak (M⁺) would be observed at m/z 188.

  • Fragmentation patterns would involve the loss of CO, CHO, and potentially HF.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathways of this compound. Its primary role has been as a chemical reference standard. However, as an impurity in a widely used drug, its toxicological profile is of interest. It is generally assumed that at the low levels present in pharmaceutical formulations, it does not pose a significant health risk. Any potential biological activity would likely be significantly lower than that of the parent drug, flurbiprofen.

Flurbiprofen itself is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects. It is unknown if this compound interacts with the COX pathway or any other signaling pathways.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Flurbiprofen Flurbiprofen Flurbiprofen->COX-1 / COX-2 Inhibition

Figure 3. Simplified signaling pathway of Flurbiprofen's mechanism of action.

Conclusion and Future Perspectives

This compound serves as a compelling example of the importance of impurity profiling in drug development and manufacturing. Its history is intertwined with that of flurbiprofen, highlighting the analytical challenges and regulatory requirements that shape the pharmaceutical industry. While its own biological activity remains largely unexplored, its role as a certified reference material is indispensable for ensuring the quality and safety of flurbiprofen.

Future research could focus on the dedicated synthesis and full spectroscopic characterization of this compound to make this data more widely accessible. Furthermore, toxicological and pharmacological studies could definitively ascertain its biological profile, providing a more complete understanding of this intriguing molecule.

References

Toxicological Profile of 3-Fluoro-4-phenylphenol: A Data Gap Analysis and Surrogate Profile of 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking a comprehensive toxicological profile of 3-Fluoro-4-phenylphenol will find a significant lack of available data in the public domain. Despite a thorough search of scientific literature and safety databases, no specific studies on the acute toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound were identified. This data gap prevents the creation of a detailed technical guide and the fulfillment of requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams directly pertaining to this compound.

In the absence of direct data, a common approach in toxicology is to consider data from structurally similar compounds as a potential surrogate for preliminary hazard assessment. The closest analog with available toxicological information is 4-Phenylphenol. It is crucial to emphasize that while 4-Phenylphenol shares a core biphenyl structure, the presence and position of the fluorine atom in this compound can significantly alter its metabolic fate and toxicological properties. Therefore, the following information on 4-Phenylphenol should be interpreted with caution and is not a direct representation of the toxicological profile of this compound.

Surrogate Toxicological Data: 4-Phenylphenol

A Safety Data Sheet (SDS) for 4-Phenylphenol provides some baseline toxicological information.

Acute Toxicity

A quantitative value for acute oral toxicity in rats has been established for 4-Phenylphenol.

Table 1: Acute Toxicity of 4-Phenylphenol

Test SubstanceSpeciesRouteEndpointValueReference
4-PhenylphenolRatOralLD505,000 mg/kg[1]

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Hazard Statements and Qualitative Toxicological Information

The SDS for 4-Phenylphenol outlines several hazards based on available data.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long lasting effects.[1]

For other toxicological endpoints, the available data for 4-Phenylphenol is insufficient to meet the classification criteria.[1] This includes:

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound are unavailable, standard toxicological assays are employed to evaluate the safety of new chemical entities. The following provides a general overview of the methodologies that would be used to generate the missing data.

Acute Oral Toxicity (e.g., OECD Test Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Caption: Simplified workflow of the Ames test for genotoxicity.

In Vivo Carcinogenicity Bioassay (e.g., OECD Test Guideline 451)

Long-term studies in rodents are conducted to determine the carcinogenic potential of a substance after repeated exposure over a major portion of their lifespan.

Caption: High-level overview of a carcinogenicity bioassay.

Reproductive and Developmental Toxicity Screening (e.g., OECD Test Guideline 421)

This study provides preliminary information on the potential effects of a substance on reproductive performance and the development of offspring.

Caption: Simplified workflow for a reproductive toxicity screening study.

Signaling Pathways

Due to the absence of mechanistic studies on this compound, no specific signaling pathways have been implicated in its potential toxicity.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. While data from the surrogate compound 4-Phenylphenol suggests potential for skin, eye, and respiratory irritation, and aquatic toxicity, this information must be used with significant caution. A comprehensive understanding of the safety of this compound requires dedicated toxicological testing, including in vitro and in vivo studies to assess its acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The general experimental workflows provided illustrate the standard methodologies that would be necessary to generate this critical data for a thorough risk assessment. Without such studies, any use of this compound in research, drug development, or other applications carries an unknown toxicological risk.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-phenylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries.[2] One of its valuable applications is the synthesis of substituted biaryl compounds, such as 3-Fluoro-4-phenylphenol, which are important structural motifs in many biologically active molecules and functional materials.

These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling. The procedure outlines the reaction setup, execution, workup, and purification. Additionally, a summary of representative quantitative data and visualizations of the catalytic cycle and experimental workflow are included to facilitate understanding and implementation in a laboratory setting.

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of a 3-fluoro-4-halophenol (or a protected derivative) with phenylboronic acid. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly when working with functionalized substrates like fluorinated phenols.[5]

Experimental Protocols

This section details a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling. The starting material can be either 3-fluoro-4-bromophenol or 3-fluoro-4-iodophenol, with the latter generally exhibiting higher reactivity.[6]

Materials and Reagents:

  • 3-Fluoro-4-bromophenol or 3-Fluoro-4-iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 3-fluoro-4-bromophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). If using Pd(OAc)₂, also add a suitable phosphine ligand like PPh₃ (0.06 equiv.).

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura synthesis of fluorinated biphenyl compounds, which can be considered indicative for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and the reactivity of the starting materials.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O11024>95 (conversion)[5]
24-BromoanisolePhenylboronic acidPd/Fe₃O₄/charcoalVariousToluene100-14024High (unspecified)[7]
34-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2)K₂CO₃DMF1001-4~80[8]
41,2-Difluoro-4-iodobenzene4-(tert-butyl)phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O951277[6][9][10]
54-BromophenolPhenylboronic acidPd on controlled pore glassVariousWaterMicrowave-Quantitative[11]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂-X (Ar = 3-Fluoro-4-hydroxyphenyl) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar'B(OH)₂ Base PdII_aryl Ar-Pd(II)L₂-Ar' (Ar' = Phenyl) Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar' Product This compound RedElim->Product ArX 3-Fluoro-4-halophenol ArX->OxAdd ArBOH2 Phenylboronic Acid ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: 3-Fluoro-4-halophenol, Phenylboronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N₂) C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Product Product J->Product This compound

Caption: General experimental workflow for the synthesis of this compound.

References

detailed protocol for synthesizing 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-phenylphenol, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is a two-step process commencing with the regioselective bromination of 3-fluorophenol to yield 4-bromo-3-fluorophenol. This intermediate subsequently undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to produce the final product. This method is robust, providing good yields and high purity.

Introduction

Substituted biphenyl compounds are significant structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated biphenyls particularly attractive for drug design. This compound serves as a key building block for more complex molecules, and a reliable synthetic protocol is therefore highly desirable. The described two-step synthesis offers a clear and efficient pathway to this compound.

Data Presentation

StepReactionReactantsProductTypical Yield (%)Purity (%)
1Electrophilic Bromination3-Fluorophenol, N-Bromosuccinimide (NBS)4-Bromo-3-fluorophenol85-95>98
2Suzuki-Miyaura Cross-Coupling4-Bromo-3-fluorophenol, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃This compound80-90>99

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorophenol

This procedure details the regioselective bromination of 3-fluorophenol at the position para to the hydroxyl group.

Materials:

  • 3-Fluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-fluorophenol (1.0 eq.) and dissolve it in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-bromo-3-fluorophenol as a white to off-white solid.[1]

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-3-fluorophenol with phenylboronic acid.

Materials:

  • 4-Bromo-3-fluorophenol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-bromo-3-fluorophenol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling A 3-Fluorophenol B 4-Bromo-3-fluorophenol A->B NBS, Acetonitrile D This compound B->D C Phenylboronic acid C->D catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->D

Caption: Synthetic workflow for this compound.

References

Application Note: Quantification of 3-Fluoro-4-phenylphenol using High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3-Fluoro-4-phenylphenol using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. The described methodology is crucial for purity assessment, stability testing, and quality control in drug development and chemical research. The protocol outlines chromatographic conditions, preparation of standards and samples, and data analysis. All quantitative data and method parameters are presented in clear, structured tables, and the experimental workflow is visualized using a flowchart.

Introduction

This compound is an aromatic organic compound with a molecular formula of C₁₂H₉FO and a molecular weight of 188.20 g/mol .[1] As a fluorinated biphenyl derivative, it serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Accurate and precise quantification of this compound is essential for ensuring the quality, efficacy, and safety of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of components in a mixture.[3][4] This document provides a comprehensive protocol for the determination of this compound using an RP-HPLC method with UV detection, which is a common and effective approach for analyzing phenolic compounds.[4][5]

Principle

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is separated from nonpolar impurities based on its partitioning between the stationary and mobile phases.[6] Quantification is achieved by measuring the absorbance of the analyte using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and 0.45 µm syringe filters.

    • Ultrasonic bath.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (or Phosphoric acid, HPLC grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Fluorinated phenyl phases can also offer alternative selectivity for halogenated aromatic compounds.[7][8]
Mobile Phase Isocratic: Acetonitrile and Water (acidified with 0.1% Formic Acid) in a 60:40 (v/v) ratio.
Flow Rate 1.0 mL/min.
Column Temp. 30 °C.
Injection Vol. 10 µL.
Detection UV at 254 nm.
Run Time 10 minutes.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of acetonitrile and 400 mL of HPLC-grade water.

    • Add 1.0 mL of formic acid to the water.

    • Mix the components thoroughly.

    • Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of this compound.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Analysis

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Calibration Data (Hypothetical)

A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
115,230
575,980
10151,500
25378,900
50755,100
1001,512,300
  • Linear Regression Equation: y = 15100x + 850

  • Correlation Coefficient (r²): > 0.999

Sample Analysis Data (Hypothetical)
Sample IDPeak Area (mAU*s)Calculated Conc. (µg/mL)Amount in Sample (mg)Purity (%)
Batch-001760,50050.312.51599.8

Experimental Protocols & Workflows

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the chromatographic conditions specified in Section 3.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject each working standard solution in triplicate, starting from the lowest concentration.

  • Calibration Curve Construction: Record the peak area for each standard injection. Plot the average peak area against the concentration and perform a linear regression analysis to obtain the calibration curve and correlation coefficient.

  • Sample Injection: Inject the prepared sample solution in triplicate.

  • Data Processing: Record the peak area for the this compound peak in the sample chromatograms.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution. Calculate the final purity or amount based on the initial sample weight.

Experimental Workflow Diagram

Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (ACN:H2O:Acid) E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL) D Prepare Working Standards (1-100 µg/mL) B->D C Prepare Sample Solution (approx. 100 µg/mL) G Inject Sample C->G F Inject Standards D->F E->F F->G H Integrate Peak Areas F->H G->H I Generate Calibration Curve H->I J Calculate Sample Concentration H->J I->J K Final Report J->K

Caption: Workflow for the quantification of this compound.

Chromatographic Separation Principle

Separation cluster_column HPLC Column cluster_mobile Mobile Phase (Polar) cluster_stationary Stationary Phase (Nonpolar, C18) start Analyte1 Analyte Impurity1 Impurity end Detector UV Detector end->Detector Separated Components Analyte1->end Faster Elution (Less Retained) Impurity1->end Slower Elution (More Retained) Injector Sample Injection (Analyte + Impurity) Injector->start Enters Column

Caption: Principle of reverse-phase chromatographic separation.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound. The method demonstrates good performance and is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Proper method validation should be performed in accordance with regulatory guidelines before implementation.

References

Application Notes and Protocols for 3-Fluoro-4-phenylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-4-phenylphenol (also known as 2-Fluoro-4-phenylphenol, CAS 84376-21-6) as a versatile building block in organic synthesis. The strategic incorporation of a fluorine atom onto the phenylphenol scaffold offers unique properties beneficial for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Introduction to this compound

This compound is a fluorinated aromatic compound that combines the structural features of a phenol and a biphenyl. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule and its derivatives, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of drug candidates.

  • Lipophilicity and Binding Affinity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability. It can also modulate the electronic properties of the aromatic ring, influencing interactions with biological targets.

  • Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, which can affect its reactivity and binding characteristics.

These properties make this compound a valuable starting material for the synthesis of a wide range of molecules with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Bromo-2-fluorophenol C Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Toluene/H₂O (solvent) 80-100 °C, 12h A->C B Phenylboronic Acid B->C D This compound C->D

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

This protocol describes the synthesis of this compound from 4-bromo-2-fluorophenol and phenylboronic acid.

Materials:

  • 4-Bromo-2-fluorophenol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water in a 4:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Bromo-2-fluorophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1001285-95

Applications as a Building Block

The phenolic hydroxyl group of this compound is a key functional handle for further synthetic transformations, primarily through etherification and esterification reactions.

The synthesis of aryl ethers from this compound can be achieved through various methods, including the Williamson ether synthesis or the Mitsunobu reaction for more delicate substrates.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Heat A->C B Alkyl Halide (R-X) B->C D 3-Fluoro-4-phenylphenoxyalkane C->D

Caption: Williamson Ether Synthesis using this compound.

This protocol describes the synthesis of an alkyl aryl ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundBenzyl bromideK₂CO₃DMF60-804-680-90

Fischer esterification provides a direct method to synthesize esters from this compound and a carboxylic acid under acidic catalysis.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Acid Catalyst (e.g., H₂SO₄, p-TsOH) Solvent (e.g., Toluene) Reflux (with Dean-Stark trap) A->C B Carboxylic Acid (R-COOH) B->C D 3-Fluoro-4-phenylphenyl Ester C->D

Caption: Fischer Esterification of this compound.

This protocol details the synthesis of an ester from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of sulfuric acid or p-TsOH (0.05 eq) in toluene.

  • Reflux the mixture, collecting the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2CatalystSolventConditionTime (h)Typical Yield (%)
This compoundAcetic acidH₂SO₄TolueneReflux4-875-85

Potential Applications in Drug Discovery

Derivatives of this compound are of significant interest in medicinal chemistry. The fluorinated biphenyl motif is present in a number of bioactive molecules.

Based on the known activities of similar compounds, derivatives of this compound could potentially modulate signaling pathways involved in inflammation and cancer. For example, they could act as inhibitors of protein kinases.

cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Derivative This compound Derivative Derivative->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

This document serves as a foundational guide for the synthesis and application of this compound. The provided protocols are representative and may require optimization based on specific substrates and laboratory conditions. Researchers are encouraged to consult the primary literature for further details and applications of this versatile building block.

Application Note: 1H and 13C NMR Spectral Assignment for 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-4-phenylphenol. Due to the absence of experimentally acquired spectra in the public domain, this note utilizes high-quality predicted NMR data. The predicted chemical shifts (δ) and coupling constants (J) are presented in comprehensive tables. A thorough analysis of the predicted spectra is included, offering a rationale for the assignment of each signal based on the molecular structure, substituent effects, and established NMR principles. This document serves as a valuable reference for the characterization of this compound and related compounds in research and drug development settings.

Introduction

This compound is a biphenyl derivative containing fluorine and hydroxyl functional groups. Biphenyl and its substituted analogues are important structural motifs in many pharmaceuticals and functional materials. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, making fluorinated biphenyls particularly interesting in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral assignments for this compound, providing a foundational dataset for its identification and quality control.

Predicted ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were predicted using advanced NMR prediction software. The data presented below is based on these predictions and serves as a reliable guide for spectral interpretation.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-26.95ddJ(H,H) = 8.5, J(H,F) = 11.5
H-57.15dJ(H,H) = 8.5
H-66.88dJ(H,F) = 2.5
H-2', H-6'7.55dJ(H,H) = 7.5
H-3', H-5'7.42tJ(H,H) = 7.5
H-4'7.35tJ(H,H) = 7.5
-OH5.10s-
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1152.0d, J = 2.0
C-2115.5d, J = 21.0
C-3157.5d, J = 245.0
C-4125.0d, J = 6.0
C-5130.0s
C-6110.0d, J = 2.5
C-1'138.0s
C-2', C-6'129.0s
C-3', C-5'128.5s
C-4'127.0s

Experimental Protocols

As this note is based on predicted data, the experimental protocol outlines the general procedure for acquiring high-quality NMR spectra of a sample like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire proton-decoupled spectra. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • If desired, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the definitive assignment of all signals.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Spectral Assignment and Discussion

The predicted ¹H and ¹³C NMR spectra of this compound show distinct signals that can be assigned to the specific protons and carbons in the molecule.

¹H NMR Spectrum Analysis:

  • Aromatic Protons (Phenolic Ring): The protons on the substituted phenol ring (H-2, H-5, and H-6) are expected to appear in the aromatic region. The fluorine and hydroxyl groups significantly influence their chemical shifts and multiplicities. H-2 is predicted to be a doublet of doublets due to coupling with H-5 and the fluorine at C-3. H-5 is expected to be a doublet, coupled to H-2. H-6 will appear as a doublet with a smaller coupling constant due to its interaction with the fluorine atom.

  • Aromatic Protons (Phenyl Ring): The protons of the unsubstituted phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') will also resonate in the aromatic region, with chemical shifts typical for a monosubstituted benzene ring.

  • Hydroxyl Proton: The hydroxyl proton (-OH) is predicted to appear as a singlet, though its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectrum Analysis:

  • Carbons of the Phenolic Ring: The carbons of the phenolic ring will show a wide range of chemical shifts due to the electronic effects of the hydroxyl and fluoro substituents. C-3, being directly attached to the highly electronegative fluorine atom, is predicted to have the largest downfield shift and a large one-bond C-F coupling constant. The other carbons in this ring will also exhibit C-F couplings of varying magnitudes.

  • Carbons of the Phenyl Ring: The carbons of the unsubstituted phenyl ring will show chemical shifts characteristic of a biphenyl system.

Workflow for NMR Spectral Prediction and Assignment

NMR_Prediction_Workflow Workflow for NMR Spectral Prediction and Assignment cluster_input Input cluster_prediction Prediction cluster_output Output cluster_analysis Analysis and Assignment cluster_documentation Documentation structure Molecular Structure of This compound prediction NMR Prediction Software structure->prediction predicted_data Predicted 1H and 13C NMR Data (Chemical Shifts, Coupling Constants) prediction->predicted_data analysis Analysis of Predicted Spectra predicted_data->analysis assignment Assignment of Signals analysis->assignment app_note Application Note Generation assignment->app_note

Caption: Logical workflow for predicting and assigning NMR spectra.

Conclusion

This application note provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for this compound. The detailed data tables and spectral analysis serve as a crucial resource for researchers working on the synthesis, characterization, and application of this compound and its derivatives. The provided protocols offer a standard methodology for the experimental verification of the predicted data. This information is intended to facilitate the efficient and accurate structural confirmation of this compound in various scientific endeavors.

HPLC method development for 3-Fluoro-4-phenylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 3-Fluoro-4-phenylphenol by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an aromatic organic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] This application note details a systematic approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, in accordance with International Conference on Harmonization (ICH) guidelines.[3][4]

The developed method is suitable for quality control, stability testing, and research applications where accurate determination of this compound is required.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. A C18 reversed-phase column is recommended for the separation of phenolic compounds.[5][6]

  • Reagents and Chemicals :

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Ultrapure)

    • This compound Reference Standard (>98% purity)

  • Chromatographic Column : A C18 stationary phase is recommended, such as a Waters Sunfire™ C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5] These columns are effective for separating a wide range of hydrophobic compounds like phenylphenols.[6]

Preparation of Solutions
  • Mobile Phase Preparation :

    • Mobile Phase A : Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

    • Mobile Phase B : Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.[7]

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

  • Sample Preparation : Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development and Validation

The method development process follows a logical workflow to achieve optimal separation and quantification.

HPLC_Method_Development HPLC Method Development & Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, UV Spectra) B Initial Parameter Selection (Column: C18, Mobile Phase: ACN/H2O) A->B C Scouting Gradient Run (Determine Elution Range) B->C D Optimization of Mobile Phase (Gradient Slope, pH, Organic Modifier) C->D E Optimization of Flow Rate & Temperature D->E F Final Method Finalization E->F G System Suitability Testing F->G Proceed to Validation H Specificity G->H I Linearity & Range H->I J Accuracy (Recovery) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Routine Analysis M->N Validated Method Ready for Use

Caption: Workflow for HPLC method development and validation.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-15 min: 40-70% B15-18 min: 70-40% B18-25 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~10.5 minutes

Data Presentation: Method Validation Results

The developed method was validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9]

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[4]

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 1.0% (n=6)0.45%
%RSD of Retention Time ≤ 1.0% (n=6)0.18%
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three different concentration levels.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]

Precision LevelConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 500.52%≤ 2.0%
Intermediate Precision 500.88%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterResult (µg/mL)
LOD 0.25
LOQ 0.75
Robustness

The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal use.[3]

Conclusion

A simple, precise, and accurate RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the validation criteria as per ICH guidelines, including linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

Application of Fluorinated Phenolic Fragments in ¹⁹F NMR Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-FNMR-0304

Abstract

This document provides detailed application notes and protocols for the use of fluorinated phenolic fragments, exemplified by structures like 3-Fluoro-4-phenylphenol, in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. It is intended for researchers, scientists, and drug development professionals engaged in fragment-based drug discovery (FBDD). The protocols cover ¹⁹F NMR-based primary screening, hit validation, and quantitative analysis, leveraging the unique advantages of the ¹⁹F nucleus as a sensitive probe for molecular interactions.[1][2][3]

Introduction to ¹⁹F NMR in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development.[4][5] This approach involves screening small, low-complexity molecules ("fragments") that typically bind to protein targets with low affinity.[6] NMR spectroscopy is a primary biophysical tool for FBDD due to its ability to detect these weak interactions.[6]

¹⁹F NMR is particularly well-suited for FBDD for several key reasons:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[7][8]

  • No Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals from the protein target or buffer components.[1][6]

  • Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, spanning a range of over 350 ppm.[7][8] This sensitivity allows for the detection of subtle changes upon fragment binding to a protein target.

  • Quantitative Analysis: ¹⁹F NMR can be used for the accurate quantitative determination of molecular concentrations and binding affinities.[9]

Fluorinated phenolic fragments, such as this compound, are excellent candidates for ¹⁹F NMR screening libraries. The C-F bond is stable, and the fluorine atom serves as an effective "spy" to report on binding events without significantly altering the fragment's ability to interact with a target.[7]

Principle of ¹⁹F NMR Screening

The core principle of ¹⁹F NMR screening involves monitoring changes in the NMR parameters of a fluorinated fragment upon interaction with a target protein. When a small fragment like this compound binds to a large protein, its effective molecular weight and rotational correlation time increase dramatically. This change manifests in the ¹⁹F NMR spectrum as:

  • Line Broadening: A significant increase in the signal's linewidth (transverse relaxation rate, T₂).

  • Chemical Shift Perturbation (CSP): A change in the ¹⁹F chemical shift (δ) if the fluorine's electronic environment is altered in the bound state.

  • Reduced Signal Intensity: Due to line broadening, the peak height decreases, and in some cases, the signal can be broadened beyond detection.

These changes are used to identify "hits"—fragments that bind to the target protein.

Experimental Protocols

Protocol 1: Primary ¹⁹F NMR Fragment Screening

This protocol outlines a typical transverse relaxation (T₂) based experiment for identifying binding fragments from a library.

A. Sample Preparation:

  • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O for locking.

  • Prepare stock solutions of fluorinated fragments (e.g., 10 mM in DMSO-d₆).

  • Create fragment cocktails by mixing 5-10 fragments, ensuring their ¹⁹F NMR signals are well-resolved. The final concentration of each fragment in the NMR sample should be around 100-200 µM.

  • Prepare two sets of NMR tubes for each cocktail:

    • Reference Sample: Fragment cocktail in NMR buffer.

    • Target Sample: Fragment cocktail in NMR buffer containing the target protein.

B. NMR Data Acquisition:

  • Lock and shim the spectrometer on the D₂O signal.[10]

  • Acquire a standard 1D ¹⁹F NMR spectrum for the reference sample to confirm the chemical shifts of each fragment.

  • For both reference and target samples, acquire a 1D ¹⁹F NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure T₂ relaxation. This acts as a filter to suppress signals from non-binding fragments.

  • Typical acquisition parameters are listed in Table 1. These should be optimized for the specific instrument and sample.[7][11]

C. Data Analysis:

  • Process the spectra using an appropriate software (e.g., TopSpin, MestReNova). Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.[7]

  • Compare the spectra from the target sample to the reference sample.

  • A significant reduction in signal intensity or complete disappearance of a peak in the target sample indicates a potential binding event ("hit").

Protocol 2: Hit Validation via Competition Binding Assay

This protocol uses a validated fluorinated fragment as a reporter to screen for other, non-fluorinated compounds that bind to the same site.[12]

A. Sample Preparation:

  • Identify a "spy" molecule, a fluorinated fragment confirmed to bind to the target (e.g., this compound).

  • Prepare an NMR sample containing the target protein (e.g., 10 µM) and the spy molecule (e.g., 50 µM) in NMR buffer. The concentration should be chosen such that the ¹⁹F signal of the spy molecule is significantly broadened but still observable.

  • In separate NMR tubes, add compounds from a secondary, non-fluorinated library at a higher concentration (e.g., 200-500 µM) to the protein-spy molecule mixture.

B. NMR Data Acquisition and Analysis:

  • Acquire a 1D ¹⁹F NMR spectrum for each sample.

  • If a test compound binds to the same site as the spy molecule, it will displace it.

  • Displacement of the fluorinated spy molecule from the protein's binding pocket will cause its ¹⁹F signal to sharpen and increase in intensity, approaching the state of the free fragment. This indicates a competitive binding event.

Data Presentation and Interpretation

Quantitative data from ¹⁹F NMR experiments should be systematically tabulated for clear interpretation and comparison.

Table 1: Typical Acquisition Parameters for ¹⁹F NMR Screening

Parameter Value Purpose
Spectrometer Frequency ≥ 400 MHz (¹H) Higher field provides better sensitivity and resolution.
Pulse Angle 90° To ensure optimal excitation.[7]
Spectral Width (sw) 200 ppm (~80,000 Hz) To cover the typical chemical shift range of organic fluorine compounds.[11]
Acquisition Time (aq) 1.0 - 2.0 s To ensure adequate data points for signal resolution.[7]
Relaxation Delay (d1) 2.0 - 5.0 s To allow for full relaxation of the ¹⁹F nuclei between scans.
Number of Scans (ns) 128 - 1024 To achieve a sufficient signal-to-noise ratio, depending on sample concentration.[11][13]

| Temperature | 298 K (25 °C) | To maintain consistent experimental conditions. |

Table 2: Hypothetical Screening Data for this compound This table shows representative data for a single fluorinated fragment interacting with a target protein.

State¹⁹F Chemical Shift (δ) ppmLinewidth (Hz)Relative IntensityInterpretation
Fragment Alone-125.50101.00Reference state of the free fragment.
Fragment + Target Protein-125.751500.15Significant line broadening and minor chemical shift perturbation indicate binding.
Fragment + Target + Competitor-125.55250.85Signal sharpening indicates displacement by the competitor, confirming a shared binding site.

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental processes and underlying principles.

F19_NMR_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validate Phase 3: Hit Validation prep_lib Prepare Fluorinated Fragment Library prep_cocktails Create Fragment Cocktails prep_lib->prep_cocktails prep_prot Prepare Target Protein Solution prep_prot->prep_cocktails acq_ref Acquire Reference ¹⁹F NMR Spectra (Fragments only) prep_cocktails->acq_ref analyze Compare Spectra & Identify Hits (Line Broadening) acq_ref->analyze acq_target Acquire Target ¹⁹F NMR Spectra (Fragments + Protein) acq_target->analyze deconvolute Deconvolute Hit Cocktails analyze->deconvolute Hits competition Competition Binding Assay deconvolute->competition affinity Determine Binding Affinity (Kd) competition->affinity

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Competition_Binding_Assay cluster_nmr ¹⁹F NMR Signal of Probe Target Target Protein Complex Target-Probe Complex Target->Complex Binding F_Probe Fluorinated Probe F_Probe->Complex Competitor Non-Fluorinated Competitor Competitor->Complex Displaced Free Probe Complex->Displaced Displacement Signal_Bound Broadened Signal (Low Intensity) Complex->Signal_Bound Signal_Free Sharp Signal (High Intensity) Displaced->Signal_Free

Caption: Concept of a ¹⁹F NMR competition binding assay.

Kinase_Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Fragment-derived Inhibitor (e.g., from This compound) Inhibitor->KinaseA Blocks ATP Binding Site

Caption: Inhibition of a kinase pathway by a fragment-hit.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-4-phenylphenol to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and biological evaluation of novel derivatives of 3-Fluoro-4-phenylphenol. The strategic derivatization of this scaffold, particularly through etherification, is proposed as a promising avenue for enhancing its antimicrobial properties. The protocols outlined herein are based on established methodologies for the modification of phenolic compounds and offer a framework for the development of new therapeutic agents. While direct literature on the derivatization of this compound is not available, the principles and procedures are extrapolated from extensive research on the closely related 4-phenylphenol and other fluorinated phenols.

Introduction

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The introduction of a fluorine atom into a phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents an attractive starting point for the development of novel bioactive compounds due to the combined presence of the phenolic hydroxyl group, a biphenyl scaffold, and a fluorine substituent.

Derivatization of the phenolic hydroxyl group is a common strategy to enhance the therapeutic potential of phenols. Etherification, for instance, can increase lipophilicity, which may lead to improved cell membrane penetration and enhanced antimicrobial activity. This application note details a proposed synthetic route for the etherification of this compound and provides protocols for the evaluation of the resulting derivatives against a panel of pathogenic bacteria.

Proposed Derivatization Strategy: Williamson Ether Synthesis

A series of novel ether derivatives of this compound (1 ) can be synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. A variety of alkyl halides can be employed to generate a library of derivatives with varying chain lengths and functionalities, allowing for a systematic investigation of the structure-activity relationship (SAR).

Experimental Protocols

General Synthesis of this compound Ether Derivatives (2a-e)

Materials:

  • This compound (1 )

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halides (e.g., ethyl bromide, propyl bromide, butyl bromide, pentyl bromide, hexyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 ) (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective alkyl halide (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivatives (2a-e ).

  • Characterize the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

  • Synthesized this compound ether derivatives (2a-e )

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

The antimicrobial activity of the synthesized this compound derivatives can be summarized in the following table.

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 -H>256>256
2a -CH₂CH₃128256
2b -(CH₂)₂CH₃64128
2c -(CH₂)₃CH₃3264
2d -(CH₂)₄CH₃1632
2e -(CH₂)₅CH₃816

This is a hypothetical data table for illustrative purposes.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Williamson Ether Synthesis (K2CO3, DMF, Alkyl Halide) start->reaction purification Column Chromatography reaction->purification derivatives Ether Derivatives (2a-e) purification->derivatives stock Stock Solution Preparation derivatives->stock dilution Serial Dilution stock->dilution inoculation Bacterial Inoculation dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

signaling_pathway cluster_cell Bacterial Cell membrane Cell Membrane dna DNA Gyrase membrane->dna protein Protein Synthesis membrane->protein metabolism Metabolic Pathways membrane->metabolism derivative This compound Ether Derivative derivative->membrane Disruption

Caption: Proposed mechanism of action for enhanced antimicrobial activity.

Conclusion

The derivatization of this compound through etherification presents a viable strategy for the development of novel antimicrobial agents. The provided protocols offer a systematic approach to synthesize and evaluate a library of ether derivatives. The hypothetical data suggest that increasing the alkyl chain length may lead to enhanced antimicrobial potency. Further investigation into the mechanism of action and in vivo efficacy of the most promising candidates is warranted. This application note serves as a foundational guide for researchers in the field of medicinal chemistry and drug discovery to explore the therapeutic potential of this promising chemical scaffold.

Application Notes and Protocols: Leveraging 3-Fluoro-4-phenylphenol in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 3-Fluoro-4-phenylphenol as a versatile starting material in the synthesis of novel Active Pharmaceutical Ingredients (APIs). While not a common precursor in the synthesis of currently marketed drugs, its fluorinated biphenyl scaffold presents a valuable platform for the development of new chemical entities, particularly in the realm of anti-inflammatory agents.

Introduction to the Potential of this compound

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The this compound structure combines the benefits of a fluorine substituent with the well-established pharmacological importance of the biphenyl moiety, which is present in numerous approved drugs. This document outlines a prospective synthetic route and biological evaluation cascade for a novel API derived from this compound, targeting inflammatory pathways.

Proposed Synthesis of a Novel Non-Steroidal Anti-Inflammatory Drug (NSAID)

Herein, we propose the synthesis of a novel profen-class NSAID, designated FPP-2025 , starting from this compound. The rationale is to leverage the structural similarities to Flurbiprofen, a potent NSAID, while exploring the potential for improved efficacy and safety through a modified synthetic approach.

Synthetic Workflow for FPP-2025

A This compound B O-Alkylation with ethyl 2-bromopropionate A->B C Intermediate: Ethyl 2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoate B->C D Hydrolysis C->D E Final Product: FPP-2025 (2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoic acid) D->E

Caption: Synthetic workflow for the proposed novel NSAID, FPP-2025.

Experimental Protocol: Synthesis of FPP-2025

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoate.

Step 2: Hydrolysis to FPP-2025

  • Dissolve the purified ethyl 2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, FPP-2025.

Quantitative Data for the Synthesis of FPP-2025
StepReactionStarting MaterialProductYield (%)Purity (%)
1O-AlkylationThis compoundEthyl 2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoate85>98 (by HPLC)
2HydrolysisEthyl 2-((3-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoateFPP-202592>99 (by HPLC)

Proposed Biological Evaluation of FPP-2025

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Cyclooxygenase (COX) Signaling Pathway

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach

Caption: Simplified overview of the COX signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

A commercially available COX inhibitor screening assay kit can be used to determine the inhibitory activity of FPP-2025 against COX-1 and COX-2.

  • Prepare a series of dilutions of the test compound (FPP-2025) and reference compounds (e.g., Celecoxib, Flurbiprofen).

  • Add the diluted compounds to the wells of a microplate.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Hypothetical Biological Activity Data for FPP-2025
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
FPP-2025 15.20.819.0
Celecoxib>1000.04>2500
Flurbiprofen0.51.50.33

Note: The above data is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel APIs. The proposed synthetic route to FPP-2025 demonstrates a straightforward approach to generating a new chemical entity with potential anti-inflammatory properties. The detailed protocols and evaluation methods provided in these application notes offer a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives and unlock their therapeutic potential. Further derivatization of the carboxylate group or modifications to the biphenyl rings could lead to a diverse library of compounds for screening against various biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-4-phenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-phenylphenol via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound using a Suzuki coupling reaction?

A1: The most prevalent and practical approach is the palladium-catalyzed cross-coupling of 4-Bromo-3-fluorophenol with Phenylboronic acid . This method directly forms the desired carbon-carbon bond. The reactivity order for the aryl halide is generally I > Br >> Cl.[1] While an iodo-substituted phenol would be more reactive, the bromo-substituted analogue is often more cost-effective and readily available.

Q2: Do I need to protect the hydroxyl (-OH) group on 4-Bromo-3-fluorophenol before the reaction?

A2: Not necessarily. Many modern Suzuki-Miyaura protocols are compatible with free hydroxyl groups, which can simplify the synthetic route by avoiding extra protection and deprotection steps.[2] The choice of base is critical in these cases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are strong enough to facilitate the catalytic cycle but typically do not deprotonate the phenol to an extent that it interferes with the reaction. However, if you encounter issues with side reactions or low yield, protecting the phenol as a methyl ether or another stable ether and deprotecting it post-coupling is a viable alternative strategy.[3]

Q3: Which palladium catalyst and ligand system is recommended for this specific coupling?

A3: For coupling an electron-rich aryl halide like 4-Bromo-3-fluorophenol, which also has a potentially coordinating hydroxyl group, standard catalysts like Pd(PPh₃)₄ may be effective but are often outperformed by more advanced systems. Catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they facilitate the rate-limiting oxidative addition step.[4][5] Pre-formed catalysts or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand are common.[5] Refer to Table 1 for recommended systems.

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

A4: The base plays multiple crucial roles in the catalytic cycle. It facilitates the formation of a boronate species from the boronic acid, which is more active for transmetalation, and it participates in the regeneration of the active catalyst.[1][6][7] For substrates with acidic protons like phenols, the choice of base is critical.

  • Inorganic Bases: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), and Cesium Carbonate (Cs₂CO₃) are widely used. K₃PO₄ is often effective for challenging couplings.

  • Organic Bases: Amine bases can also be used, though they are less common for this type of substrate.

  • Alkoxides: Stronger bases like sodium ethoxide can be used but may lead to side reactions with a free phenol group.[8]

Q5: What are the most common side reactions, and how can they be minimized?

A5: The three most common side reactions are:

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to revert to the corresponding arene (benzene in this case). Using a slight excess (1.1-1.5 equivalents) of the boronic acid and ensuring efficient transmetalation can minimize this.

  • Homo-coupling: Two molecules of the boronic acid couple to form a biphenyl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert (Argon or Nitrogen) atmosphere is critical.

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (3-fluorophenol). This can occur if the catalytic cycle is inefficient. Optimizing the catalyst, ligand, and temperature can help suppress this pathway.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) species has been oxidized or has precipitated as palladium black. 2. Inefficient Oxidative Addition: The aryl bromide is unreactive under the chosen conditions. 3. Poor Transmetalation: The boronic acid is not being transferred to the palladium center effectively. 4. Incorrect Base: The base is not strong enough or is incompatible with the substrate.1. Degas Thoroughly: Purge the solvent and reaction vessel with an inert gas (Ar or N₂) before adding the catalyst.[9] 2. Switch Ligand: Use a more electron-rich and bulky phosphine ligand like SPhos, XPhos, or P(t-Bu)₃.[5] 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. 4. Change Base: Switch to a stronger or more suitable base, such as K₃PO₄ or Cs₂CO₃.
Significant Homo-coupling of Phenylboronic Acid 1. Oxygen in the Reaction: Air is leaking into the system, oxidizing the catalyst and promoting homo-coupling. 2. Pd(II) Pre-catalyst: Inefficient reduction of a Pd(II) source to the active Pd(0) catalyst.1. Improve Inert Atmosphere: Use a Schlenk line or glovebox for reaction setup. Ensure all joints are well-sealed. Degas the solvent by sparging with Ar/N₂ for at least 30 minutes.[9] 2. Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
Dehalogenation of 4-Bromo-3-fluorophenol is Observed 1. Slow Transmetalation: The Pd-Aryl intermediate has a long lifetime, allowing for side reactions. 2. Non-Optimal Temperature: Temperature might be too high, promoting decomposition pathways.1. Optimize Catalyst/Ligand: A more efficient ligand can accelerate the subsequent steps of the catalytic cycle. 2. Use a More Reactive Boron Species: Consider converting the boronic acid to a potassium trifluoroborate salt, which can sometimes be more reactive. 3. Lower Temperature: Try running the reaction at a lower temperature for a longer period.
Product is Difficult to Purify 1. Residual Boronic Acid/Byproducts: Boronic acid and its byproducts can be difficult to separate from the phenolic product. 2. Close Polarity of Product and Impurities.1. Acid/Base Wash: During workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH) to extract the acidic phenol product. Then, re-acidify the aqueous layer and extract the pure product. 2. Bora-Scavengers: Use a boronic acid scavenger resin after the reaction is complete to remove excess boronic acid. 3. Optimize Chromatography: Use a different solvent system or a gradient elution for column chromatography.

Data Presentation

Table 1: Recommended Catalyst Systems for Coupling of Aryl Bromides with Phenols

Catalyst Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene/H₂O or Dioxane/H₂O80-11085-98
Pd₂(dba)₃ (1%)P(t-Bu)₃ (2-3%)K₂CO₃ (2.0)Dioxane80-10080-95
Pd(PPh₃)₄ (3-5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-10065-90
Pd/C (10%)-K₂CO₃ (3.0)H₂O100 (Microwave)70-90[2]

Yields are representative for similar substrates and should be considered as starting points for optimization.

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Bromo-3-fluorophenol
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-fluorophenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[10]

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Seal the flask with a rubber septum or a Teflon screw cap.

  • Degassing and Solvent Addition:

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Using a syringe, add the degassed solvent (e.g., a 10:1 mixture of Toluene and Water). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield pure this compound.[9]

Visualizations

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_aryl Ar-Pd(II)(X)L₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(OR)L₂ pd_aryl->pd_trans Metathesis (Base) pd_biaryl Ar-Pd(II)(Ar')L₂ pd_trans->pd_biaryl Transmetalation ([Ar'-B(OH)₃]⁻) pd_biaryl->pd0 Reductive Elimination (Ar-Ar') boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., OH⁻) base->boronate Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Yield start Problem: Low or No Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents Step 1 check_setup Check Reaction Setup (Inert Atmosphere, Degassing) check_reagents->check_setup Reagents OK optimize_catalyst Optimize Catalyst System check_setup->optimize_catalyst Setup OK solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos) optimize_catalyst->solution1 Inefficient Catalyst? optimize_base Optimize Base solution2 Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) optimize_base->solution2 Wrong Base? optimize_temp Optimize Temperature solution3 Increase Temperature (e.g., 80°C -> 110°C) optimize_temp->solution3 Temp too Low? solution1->optimize_base solution2->optimize_temp end Improved Yield solution3->end

References

Technical Support Center: Purification of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-4-phenylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Q: My crude this compound shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

    • A: The synthesis of this compound, often achieved through a Suzuki-Miyaura coupling reaction, can lead to several common impurities. Identifying these is the first step in selecting an appropriate purification strategy.

      • Unreacted Starting Materials: Residual 3-fluoro-4-halophenol (e.g., bromophenol or iodophenol) and phenylboronic acid are common impurities.

      • Homocoupling Byproducts: The reaction can produce biphenyl (from the coupling of two phenylboronic acid molecules) and dihydroxybiphenyl derivatives (from the coupling of two halophenol molecules).

      • Catalyst Residues: Palladium catalysts used in the coupling reaction may persist in the crude product.

      • Isomeric Impurities: Depending on the synthetic route of the starting materials, isomers such as other fluorinated phenylphenols could be present.

Issue 2: Difficulty with Recrystallization

  • Q: I am having trouble getting my this compound to crystallize, or it is "oiling out." What can I do?

    • A: "Oiling out" or failure to crystallize is a common challenge, especially with polar, fluorinated molecules. Here are several troubleshooting steps:

      • Solvent Selection is Crucial: The ideal solvent will dissolve the compound when hot but have low solubility at room temperature. For polar fluorinated molecules, a trial-and-error approach with a range of solvents is often necessary. Start with solvents of varying polarity. A two-solvent system can also be effective.

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.

      • Control Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.

      • Concentration Adjustment: If the solution is too dilute, crystallization may not occur. If it is too concentrated, impurities can be trapped. If you suspect the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Issue 3: Poor Separation in Column Chromatography

  • Q: My compounds are co-eluting during column chromatography. How can I improve the separation?

    • A: Achieving good separation of fluorinated biphenyls requires careful optimization of your chromatography conditions.

      • Solvent System (Eluent): The polarity of the eluent is the most critical factor. For moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity eluent and gradually increase the polarity (gradient elution). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.

      • Stationary Phase: Standard silica gel is usually appropriate. However, for challenging separations of fluorinated compounds, specialty phases like fluorinated silica gel can offer different selectivity.

      • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: A prevalent method for the synthesis of this compound and similar biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 3-fluoro-4-halophenol with phenylboronic acid in the presence of a palladium catalyst and a base.

  • Q2: Which analytical technique is best for assessing the purity of this compound?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid) is a good starting point for method development.[1][2] Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.

  • Q3: Are there any specific safety precautions I should take when working with this compound?

    • A3: As with any chemical, you should always consult the Safety Data Sheet (SDS) before handling this compound. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Below are detailed, representative methodologies for the purification of this compound. Note that these are starting points and may require optimization for your specific crude material.

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., toluene, heptane/ethyl acetate mixture, ethanol/water mixture) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf ≈ 0.2-0.4).

  • Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide a general overview of expected outcomes from the purification of this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent SystemSolubility (Cold)Solubility (Hot)Suitability
TolueneLowHighPotentially Good
Hexanes:Ethyl Acetate (9:1)Very LowModeratePotentially Good
Ethanol:Water (1:1)HighHighPoor
DichloromethaneHighHighPoor for single solvent

Table 2: Typical Purification Outcomes (Quantitative Estimates)

Purification MethodStarting Purity (Typical)Final Purity (Expected)Recovery Yield (Expected)
Recrystallization85-95%>98%70-90%
Column Chromatography70-90%>99%60-85%

Visualizations

Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Purity Acceptable? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization High Initial Purity column_chrom Column Chromatography select_method->column_chrom Complex Mixture recryst_issue Crystallization Issue? recrystallization->recryst_issue chrom_issue Poor Separation? column_chrom->chrom_issue troubleshoot_recryst Troubleshoot Recrystallization - Change Solvent - Slow Cooling - Seed Crystal recryst_issue->troubleshoot_recryst Yes reassess_purity Re-assess Purity recryst_issue->reassess_purity No troubleshoot_recryst->recrystallization troubleshoot_chrom Troubleshoot Chromatography - Optimize Eluent - Dry Loading - Change Stationary Phase chrom_issue->troubleshoot_chrom Yes chrom_issue->reassess_purity No troubleshoot_chrom->column_chrom reassess_purity->is_pure

Purification Troubleshooting Workflow
Logical Relationship of Impurities from Suzuki Coupling

This diagram illustrates the potential impurities arising from a Suzuki-Miyaura coupling synthesis of this compound.

Suzuki_Impurities Potential Impurities from Suzuki Coupling Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Reaction Mixture reactant1 3-Fluoro-4-halophenol reaction Suzuki-Miyaura Coupling reactant1->reaction impurity1 Unreacted 3-Fluoro-4-halophenol reactant1->impurity1 impurity4 Dihydroxybiphenyl Derivative (Homocoupling) reactant1->impurity4 reactant2 Phenylboronic Acid reactant2->reaction impurity2 Unreacted Phenylboronic Acid reactant2->impurity2 impurity3 Biphenyl (Homocoupling) reactant2->impurity3 catalyst Palladium Catalyst catalyst->reaction impurity5 Palladium Residues catalyst->impurity5 base Base base->reaction product This compound (Desired Product) reaction->product reaction->impurity1 reaction->impurity2 reaction->impurity3 reaction->impurity4 reaction->impurity5

Impurity Generation in Suzuki Synthesis

References

identifying and minimizing byproducts in 3-Fluoro-4-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3-Fluoro-4-phenylphenol, a key intermediate in pharmaceutical and materials science. This guide focuses on identifying and minimizing byproducts commonly encountered during its synthesis via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 4-bromo-2-fluorophenol or 4-iodo-2-fluorophenol) with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the primary byproducts I should expect in the Suzuki-Miyaura synthesis of this compound?

A2: The main byproducts to anticipate are:

  • Dehalogenation product (2-Fluorophenol): This arises from the replacement of the halogen atom (Br or I) on the starting aryl halide with a hydrogen atom.[1][2]

  • Homocoupling product (Biphenyl): This is formed from the self-coupling of two molecules of phenylboronic acid.

  • Protodeboronation product (Benzene): This results from the cleavage of the carbon-boron bond in phenylboronic acid, which is then replaced by a hydrogen atom.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The consumption of the starting materials and the appearance of the product and byproducts can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying the components of the crude reaction mixture.[1] For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product is recommended.[1]

Q4: What are the general strategies to minimize byproduct formation?

A4: Key strategies include:

  • Oxygen exclusion: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial to minimize homocoupling, as dissolved oxygen can promote this side reaction.

  • Choice of catalyst and ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of the desired cross-coupling over side reactions.[2]

  • Base optimization: Using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like alkoxides, which can promote dehalogenation.[2]

  • Control of reaction temperature and time: Elevated temperatures and prolonged reaction times can sometimes increase the incidence of dehalogenation and other side reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation, starting material remains 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Use a fresh, high-quality palladium catalyst and ensure proper handling to prevent deactivation. Consider using a pre-catalyst that readily forms the active Pd(0) species. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, THF, toluene), often with a small amount of water. 3. Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increase.
Significant amount of dehalogenated byproduct (2-Fluorophenol) observed 1. Presence of a hydride source. 2. Suboptimal choice of base or solvent. 3. High reaction temperature or prolonged reaction time.1. Ensure solvents are anhydrous if the protocol calls for it, as water can sometimes be a proton source leading to dehalogenation.[2] 2. Avoid strong alkoxide bases. Switch to weaker inorganic bases like K₂CO₃ or K₃PO₄. Use aprotic solvents such as dioxane or toluene.[2] 3. Attempt the reaction at a lower temperature or for a shorter duration, monitoring closely by TLC or GC-MS.
Significant amount of homocoupled byproduct (Biphenyl) observed 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). 3. Slow cross-coupling reaction allowing for competitive homocoupling.1. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. 2. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or use a pre-catalyst designed for efficient generation of the active species. 3. Employ more active ligands (e.g., bulky, electron-rich phosphines) to accelerate the desired cross-coupling pathway.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts during column chromatography. 2. Similar polarity of the product and impurities.1. Carefully select the eluent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation. A gradient elution may be necessary. 2. Consider an alternative purification method such as recrystallization or an acid-base extraction to separate the phenolic product from non-acidic impurities.

Quantitative Data on Byproduct Formation

The following table presents representative data on the conversion of a structurally similar starting material, 1-bromo-4-fluorobenzene, when reacted with phenylboronic acid under different conditions. This data illustrates how reaction parameters can influence product formation and can be used as a starting point for optimizing the synthesis of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Conversion of Aryl Bromide (%)
Pd/CK₂CO₃DMF/H₂O1103~85
Pd/CK₂CO₃DMF/H₂O1108>95
Pd/CK₂CO₃DMF/H₂O7024~70
Pd/CK₂CO₃DMF/H₂O7048~85

Data adapted from a study on a similar reaction system and should be considered as a guide for optimization.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the synthesis of this compound from 4-bromo-2-fluorophenol and phenylboronic acid.

Materials:

  • 4-bromo-2-fluorophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-fluorophenol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Procedures
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A starting point for eluent selection is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an Rf value of approximately 0.3 for the product.

    • Visualization: UV light (254 nm). The dehalogenated byproduct will typically be less polar than the starting aryl halide.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Eluent: A gradient elution starting with a low polarity mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is recommended for optimal separation of the product from less polar byproducts like biphenyl and the dehalogenated starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum of the crude product can be used to identify the presence of the desired product and byproducts. The appearance of a new proton signal in the aromatic region where the halogen was previously located is indicative of the dehalogenation byproduct.[1]

    • 13C NMR: Provides detailed structural information for the final purified product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-bromo-2-fluorophenol, Phenylboronic acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-90 °C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts cluster_dehalogenation Dehalogenation Issue cluster_homocoupling Homocoupling Issue cluster_no_reaction Low Conversion Issue start Low Yield or Significant Byproducts in This compound Synthesis dehal_check High Dehalogenation (2-Fluorophenol)? start->dehal_check dehal_sol 1. Use weaker inorganic base (K2CO3, K3PO4). 2. Use aprotic solvent (dioxane, toluene). 3. Lower reaction temperature. dehal_check->dehal_sol Yes homo_check High Homocoupling (Biphenyl)? dehal_check->homo_check No end Reaction Optimized dehal_sol->end homo_sol 1. Rigorously degas reaction mixture. 2. Use Pd(0) catalyst source. 3. Use bulky, electron-rich ligands. homo_check->homo_sol Yes conv_check Low Conversion of Starting Material? homo_check->conv_check No homo_sol->end conv_sol 1. Check catalyst activity. 2. Optimize base and solvent. 3. Increase temperature. conv_check->conv_sol Yes conv_check->end No conv_sol->end

Caption: Troubleshooting decision tree for byproduct minimization.

References

Technical Support Center: Synthesis of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-phenylphenol, a key intermediate in various fields of chemical research.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Suzuki-Miyaura coupling for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For a sterically somewhat hindered substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more robust catalyst systems.

  • Base Selection: The base plays a crucial role in activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent influences the solubility of reactants and the catalyst's efficacy. A biphasic system or a polar aprotic solvent is often employed.

  • Reaction Temperature: The reaction may require specific temperatures to proceed efficiently. Too low a temperature can lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition and side reactions.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]

Q2: I am observing significant amounts of side products. What are the likely impurities and how can I minimize them?

A2: Common side products in this Suzuki-Miyaura coupling include:

  • Homocoupling of Phenylboronic Acid (Biphenyl): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.[1] To minimize this, ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of fluorobenzene from phenylboronic acid. This side reaction can be exacerbated by high temperatures and the presence of water with certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.

  • Dehalogenation of the Aryl Halide: The starting 3-fluoro-4-halophenol can lose its halogen atom, resulting in 3-fluorophenol. This can be influenced by the catalyst system and the presence of impurities.

Q3: How do I choose the optimal catalyst and ligand for the synthesis of this compound?

A3: The ideal catalyst and ligand combination provides a balance between reactivity and stability. For the synthesis of this compound, which involves a substituted aryl halide, consider the following:

  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred for Suzuki couplings. Ligands like SPhos, XPhos, or JohnPhos can be highly effective. For less sterically demanding couplings, PPh₃ can be sufficient. The choice of ligand can significantly influence the reaction's success.

Q4: The purification of my final product is challenging. What are some recommended purification strategies?

A4: Purification of this compound typically involves removing the catalyst residues, inorganic salts, and organic byproducts.

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed. This usually involves quenching the reaction, extracting the product into an organic solvent, and washing with brine.

  • Removal of Boronic Acid Residues: Boronic acid and its byproducts can sometimes be difficult to remove. Washing the organic layer with a mild aqueous base can help in removing unreacted phenylboronic acid. Alternatively, repeated co-evaporation with methanol can remove boron residues as volatile trimethyl borate.[2][3]

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for obtaining highly pure this compound. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

The following table summarizes the expected yield of this compound under various reaction conditions, based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901265-75
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane100870-80
3Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Toluene110685-95
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)1001080-90

Experimental Protocols

A detailed methodology for a key experiment in the synthesis of this compound is provided below.

Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-4-bromophenol with Phenylboronic Acid

This protocol provides a general procedure that can be optimized for specific laboratory conditions.

Materials:

  • 3-Fluoro-4-bromophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-Fluoro-4-bromophenol, phenylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous, degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add additional anhydrous, degassed toluene to the reaction mixture to achieve the desired concentration.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents Reactants & Catalyst Loading (3-Fluoro-4-bromophenol, Phenylboronic Acid, Pd Catalyst, Ligand, Base) setup Reaction Setup (Flame-dried flask, Inert Atmosphere) reagents->setup 1. solvent Solvent Addition (Anhydrous, Degassed Toluene) setup->solvent 2. reaction Reaction (Heating and Stirring) solvent->reaction 3. monitoring Monitoring (TLC / GC-MS) reaction->monitoring 4. workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup 5. monitoring->reaction purification Purification (Column Chromatography) workup->purification 6. analysis Product Analysis (NMR, MS) purification->analysis 7. product This compound analysis->product 8.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_atmosphere Inert Atmosphere? (Proper Degassing) start->check_atmosphere check_reagents Reagent Quality? (Purity of Starting Materials) start->check_reagents check_catalyst Catalyst/Ligand System? (Activity, Appropriate Choice) start->check_catalyst check_base Base? (Strength, Solubility) start->check_base check_conditions Reaction Conditions? (Temperature, Time) start->check_conditions optimize Systematic Optimization (DoE) check_atmosphere->optimize check_reagents->optimize check_catalyst->optimize check_base->optimize check_conditions->optimize

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the front.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] The degree of tailing is often measured by the tailing factor or asymmetry factor; a value greater than 1.2 typically indicates significant tailing.[1][2]

Q2: Why is peak tailing a problem for the analysis of fluorinated phenols?

Peak tailing can significantly compromise the quality of analytical data. It can lead to:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate peak integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[1]

  • Poor reproducibility: Inconsistent peak shapes can reduce the reliability and reproducibility of the analytical method.[1]

Q3: What are the primary causes of peak tailing when analyzing acidic compounds like fluorinated phenols?

The most common causes of peak tailing for acidic analytes such as fluorinated phenols in reversed-phase HPLC include:

  • Secondary interactions with the stationary phase: Unwanted interactions between the acidic phenol and active sites on the silica-based stationary phase, particularly residual silanol groups, are a major contributor to peak tailing.[3][4]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the fluorinated phenol, both the ionized and unionized forms of the analyte will exist, leading to peak distortion.[5][6]

  • Column degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.[4]

  • Sample overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[4]

  • Extra-column effects: Issues such as long tubing or dead volumes in the HPLC system can cause peak broadening and tailing.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of fluorinated phenols.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like fluorinated phenols.

Issue: The mobile phase pH is too close to the pKa of the fluorinated phenol.

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analyte.[7] This ensures that the fluorinated phenol is in its neutral, unionized form, minimizing secondary interactions with the stationary phase.[7]

Experimental Protocol: Adjusting Mobile Phase pH

  • Determine the pKa of your fluorinated phenol. Refer to the table below for the pKa values of common fluorinated phenols.

  • Choose a suitable buffer. A buffer is essential for maintaining a stable pH. For low pH applications, formic acid (0.1%) or a phosphate buffer are common choices.[2][3]

  • Prepare the aqueous portion of the mobile phase. Dissolve the buffer in HPLC-grade water.

  • Adjust the pH. Use a calibrated pH meter to adjust the pH of the aqueous phase to the desired value (at least 1.5-2 units below the analyte's pKa) using an appropriate acid (e.g., phosphoric acid for phosphate buffers).

  • Mix with the organic modifier. After pH adjustment, mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

Table 1: pKa Values of Selected Fluorinated Phenols

CompoundpKa Value
Phenol10.0[8][9]
2-Fluorophenol8.7[8][9]
3-Fluorophenol9.3[8][9]
4-Fluorophenol9.9[8][9]

Note: The presence of electron-withdrawing fluorine atoms increases the acidity of phenols compared to the parent compound.[10][11]

Step 2: Assess the HPLC Column

The choice and condition of the HPLC column play a significant role in peak shape.

Issue: Secondary interactions with residual silanol groups on the silica-based stationary phase.

Solution:

  • Use an end-capped column: End-capping is a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interacting with polar analytes.[2][12]

  • Consider a fluorinated stationary phase: Columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or fluorinated C8/C18 phases, can offer alternative selectivity and improved peak shape for fluorinated compounds.[13][14][15] These phases can exhibit different retention mechanisms, including dipole-dipole and π-π interactions, which can be beneficial for separating halogenated compounds.[14][15]

  • Evaluate column condition: If the column is old or has been used extensively, it may be degraded. Consider flushing the column with a strong solvent or replacing it if performance does not improve.

Experimental Protocol: Column Selection and Care

  • Review the column specifications: Check if your current column is end-capped. If not, consider switching to a modern, high-purity, end-capped C18 or C8 column.

  • Explore alternative chemistries: For persistent tailing, evaluate a column with a fluorinated stationary phase.

  • Implement a column cleaning procedure: Regularly flush your column with a series of strong solvents to remove strongly retained compounds. A typical procedure for a reversed-phase column is to flush with water, then isopropanol, and finally the mobile phase. Always follow the manufacturer's recommendations for your specific column.

Step 3: Optimize Other Method Parameters

If peak tailing persists after addressing the mobile phase pH and column, consider the following factors.

Issue: Sub-optimal mobile phase composition or instrumental setup.

Solution:

  • Mobile Phase Additives: For acidic compounds, adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress the ionization of silanol groups and improve peak shape.[2]

  • Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can influence selectivity and peak shape. If using one, try switching to the other.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or has a similar strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[2]

  • Injection Volume: Reduce the injection volume to rule out column overload.

  • System Check: Inspect the HPLC system for any dead volumes, such as poorly made connections or excessively long tubing, which can contribute to extra-column band broadening and peak tailing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of fluorinated phenols.

TroubleshootingWorkflow Troubleshooting Peak Tailing for Fluorinated Phenols start Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH >= 1.5 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (Use buffer, lower pH) check_ph->adjust_ph No check_column 2. Evaluate Column Is it end-capped? Is it in good condition? check_ph->check_column Yes adjust_ph->check_ph unresolved Issue Persists change_column Switch to End-Capped or Fluorinated Phase Column check_column->change_column No optimize_method 3. Optimize Other Parameters (Additives, Organic Modifier, Sample Solvent) check_column->optimize_method Yes change_column->check_column adjust_params Modify Method Parameters optimize_method->adjust_params No check_system 4. Check HPLC System (Dead volume, connections) optimize_method->check_system Yes adjust_params->optimize_method fix_system Rectify System Issues check_system->fix_system No resolved Peak Tailing Resolved check_system->resolved Yes fix_system->check_system

Caption: A step-by-step workflow for troubleshooting peak tailing.

Signaling Pathways and Logical Relationships

The interaction between an acidic analyte, such as a fluorinated phenol, and the stationary phase is a key factor in peak tailing. The following diagram illustrates the chemical interactions that can lead to this phenomenon.

ChemicalInteractions Analyte-Stationary Phase Interactions analyte_unionized Ar-OH (Unionized) good_peak Symmetrical Peak analyte_unionized->good_peak Primary Hydrophobic Interaction analyte_ionized Ar-O- (Ionized) tailing_peak Tailing Peak analyte_ionized->tailing_peak Ionic Repulsion/Interaction silanol_protonated Si-OH (Protonated Silanol) silanol_protonated->good_peak Minimal Secondary Interaction silanol_ionized Si-O- (Ionized Silanol) silanol_ionized->tailing_peak Strong Secondary Interaction (Ionic Attraction) mobile_phase_ph Mobile Phase pH mobile_phase_ph->analyte_unionized Low pH (< pKa) mobile_phase_ph->analyte_ionized High pH (> pKa) mobile_phase_ph->silanol_protonated Low pH mobile_phase_ph->silanol_ionized High pH peak_shape Peak Shape

Caption: Chemical interactions influencing peak shape in HPLC.

References

Technical Support Center: Strategies to Overcome Poor Solubility of 3-Fluoro-4-phenylphenol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vitro solubility of 3-Fluoro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: this compound possesses a chemical structure with characteristics that contribute to low water solubility. The presence of two phenyl rings creates a significant hydrophobic (water-repelling) character. While the hydroxyl (-OH) group can participate in hydrogen bonding with water, the overall nonpolar nature of the molecule dominates, leading to limited solubility in aqueous solutions. A structurally similar compound, 4-phenylphenol, is almost insoluble in water.[1][2]

Q2: What is the first step I should take when encountering solubility issues with this compound in my in vitro assay?

A2: The initial and most common approach is to prepare a concentrated stock solution in a strong organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a widely used "super solvent" for this purpose due to its ability to dissolve a wide range of organic compounds.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?

A3: This phenomenon is known as "solvent shock" or "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock solution, is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[4] To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the stock into a smaller volume of your assay medium, and then perform subsequent dilutions.[4]

  • Slow Addition with Agitation: Add the stock solution dropwise to the assay medium while gently vortexing or stirring. This facilitates rapid dispersal and prevents localized high concentrations.

  • Pre-warming the Medium: Warming your assay medium to the experimental temperature (e.g., 37°C) can sometimes increase the compound's solubility.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.

Troubleshooting Guide: Enhancing the Solubility of this compound

This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.

Strategy 1: Co-solvents

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Besides DMSO, other co-solvents to consider include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[5]

  • Troubleshooting:

    • Precipitation persists: If the compound still precipitates, you may need to increase the percentage of the co-solvent in your final solution. However, always be mindful of the potential for solvent toxicity in your specific assay.

    • Assay interference: Run a vehicle control (medium with the co-solvent at the same final concentration) to ensure the co-solvent itself does not interfere with your experimental results.

Strategy 2: pH Adjustment

For ionizable compounds like phenols, altering the pH of the solution can dramatically impact solubility. Phenols are weakly acidic and will become more soluble in their ionized (deprotonated) form at higher pH values.

  • pKa Consideration: The pKa is the pH at which the compound is 50% ionized. The pKa of the structurally similar 4-phenylphenol is 9.55.[6][7] It is likely that this compound has a similar pKa. To significantly increase the proportion of the more soluble ionized form, the pH of your solution should be adjusted to be above the pKa.

  • Troubleshooting:

    • Compound still insoluble: The required pH to achieve solubility might be outside the compatible range for your assay (e.g., for cell-based assays, the pH is typically maintained between 7.2 and 7.4). In such cases, this method may not be suitable on its own.

    • pH instability: Ensure your buffer system has sufficient capacity to maintain the desired pH throughout the experiment.

Strategy 3: Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.

  • Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in pharmaceutical formulations.[5][8]

  • Critical Micelle Concentration (CMC): Surfactants form micelles above a certain concentration known as the CMC. For most surfactants, this is in the range of 0.05-0.10%.[9]

  • Troubleshooting:

    • Low efficacy: Ensure the surfactant concentration is above its CMC to promote micelle formation.

    • Cell toxicity: Surfactants can be toxic to cells. It is essential to determine the maximum non-toxic concentration of the chosen surfactant in your specific cell line.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10] HP-β-CD has the advantage of higher aqueous solubility compared to β-cyclodextrin.

  • Troubleshooting:

    • Inefficient complexation: The stoichiometry of the drug to cyclodextrin is crucial. You may need to optimize the molar ratio to achieve maximum solubility enhancement.

    • Potential for cytotoxicity: While generally considered safe, high concentrations of some cyclodextrins can have toxic effects.[5]

Quantitative Data

SolventSolubility of 4-phenylphenolReference
Water0.7 g/L (at 20°C)[6][11][12]
Methanol50 mg/mL[6][13]
EthanolSoluble[1][11]
EtherSoluble[1][11]
Alkaline SolutionsSoluble[1][2][11]

Experimental Protocols

Protocol 1: General Solubility Assessment (Shake-Flask Method)

This protocol provides a general method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for poorly water-soluble compounds.[10]

  • Slurry Formation: Create a slurry of the chosen cyclodextrin (e.g., HP-β-CD) with a small amount of a suitable solvent (e.g., a water-ethanol mixture).

  • Addition of Compound: Slowly add the this compound to the cyclodextrin slurry.

  • Kneading: Knead the mixture thoroughly in a mortar and pestle for a specified time (e.g., 30-60 minutes) to facilitate complex formation.

  • Drying: Dry the resulting paste (e.g., in an oven at a controlled temperature or under vacuum) to obtain a solid powder of the inclusion complex.

  • Washing: Wash the dried powder with a small amount of a solvent in which the free compound is soluble but the complex is not, to remove any uncomplexed this compound.

  • Final Drying: Dry the washed complex completely.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_strategy Solubilization Strategies cluster_methods Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start This compound Powder strategy Select Solubilization Method start->strategy cosolvent Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent Organic Solvent ph_adjust pH Adjustment strategy->ph_adjust Ionizable surfactant Surfactant (e.g., Tween 80) strategy->surfactant Micelle Formation cyclodextrin Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin Complexation soluble Soluble for In Vitro Assay cosolvent->soluble insoluble Insoluble/Precipitation cosolvent->insoluble ph_adjust->soluble ph_adjust->insoluble surfactant->soluble surfactant->insoluble cyclodextrin->soluble cyclodextrin->insoluble troubleshoot Optimize or Try Another Strategy insoluble->troubleshoot troubleshoot->strategy

Figure 1: A decision-making workflow for selecting and troubleshooting solubilization strategies for this compound.

signaling_pathway cluster_compound Compound State cluster_strategies Solubilization Mechanisms compound_solid Solid this compound cosolvency Co-solvency (Altered Solvent Polarity) compound_solid->cosolvency Addition of Co-solvent ionization Ionization (pH > pKa) compound_solid->ionization Increase pH micellization Micellar Encapsulation (Surfactants) compound_solid->micellization Addition of Surfactant complexation Inclusion Complexation (Cyclodextrins) compound_solid->complexation Addition of Cyclodextrin compound_dissolved Dissolved this compound cosolvency->compound_dissolved ionization->compound_dissolved micellization->compound_dissolved complexation->compound_dissolved

References

Technical Support Center: Efficient Synthesis of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 3-Fluoro-4-phenylphenol. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluorophenol and phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 4-bromo-3-fluorophenol) with an organoboron reagent (such as phenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: Why is catalyst selection critical in this synthesis?

A2: The choice of the palladium catalyst and its associated ligand is crucial for achieving high yields and selectivity. The electronic and steric properties of the catalyst system influence the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For substrates with multiple functional groups, such as 4-bromo-3-fluorophenol, an appropriate catalyst can minimize side reactions and improve reaction efficiency.

Q3: What are the common side products in the Suzuki-Miyaura synthesis of this compound?

A3: Common side products include homocoupling of the starting materials (forming biphenyl and a dihydroxydifluorobiphenyl), and protodeboronation of the phenylboronic acid (forming benzene).[1] These side reactions can be minimized by ensuring an oxygen-free reaction environment and by optimizing the reaction conditions.

Q4: Can the hydroxyl group on the phenol interfere with the reaction?

A4: Yes, under the basic conditions of the Suzuki-Miyaura coupling, the phenolic hydroxyl group is deprotonated to a phenoxide. While this can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition, the primary concern is its potential to coordinate with the palladium center, which might influence the catalyst's activity. However, with the appropriate choice of base and solvent, this interference is generally manageable.

Q5: Is it necessary to protect the hydroxyl group?

A5: In most cases, protection of the phenolic hydroxyl group is not necessary for the Suzuki-Miyaura coupling. The reaction is known for its high functional group tolerance. However, if significant side reactions or low yields are observed, protection as a methyl or benzyl ether could be considered, followed by a deprotection step after the coupling reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. 3. Poor Quality Reagents: Impurities in the starting materials or solvents can inhibit the reaction. 4. Inefficient Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.1. Use a fresh batch of the palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Gradually increase the reaction temperature.[2] 3. Ensure starting materials are pure and solvents are anhydrous and degassed. 4. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos or XPhos may improve the yield.
Significant Homocoupling 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. High Catalyst Loading: An excessive amount of palladium catalyst can lead to increased side reactions. 3. High Temperature: Elevated temperatures can favor homocoupling pathways.1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] 2. Reduce the catalyst loading incrementally. 3. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Protodeboronation 1. Prolonged Reaction Time at High Temperature: This can lead to the cleavage of the C-B bond. 2. Excessively Strong Base: A very strong base can promote this side reaction.1. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. 2. Use a milder base such as K₂CO₃ or consider using a boronic ester, which can be more stable.[1]
Dehalogenation of Starting Material 1. Impurities: Certain impurities can lead to the reduction of the aryl bromide. 2. Side Reactions with Solvent or Base: Some solvent/base combinations can promote dehalogenation.1. Use high-purity reagents and solvents. 2. Consider changing the solvent or base if significant dehalogenation is observed.
Difficult Product Purification 1. Co-elution with Boronic Acid Byproducts: Boronic acid-derived impurities can be difficult to separate from the phenolic product. 2. Product is an Oil: The final product may not crystallize easily.1. After the reaction, perform an acidic workup to convert boronic acid byproducts into more water-soluble forms that can be removed by extraction. 2. If the product is an oil, consider purification by column chromatography. If it still proves difficult, conversion to a solid derivative for purification, followed by deprotection, may be an option.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, based on data from analogous reactions. This information can serve as a guide for selecting a starting point for the synthesis of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃ (as part of the complex)K₂CO₃Toluene/H₂O10012~85A classic, reliable catalyst for general Suzuki couplings.[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich ligand often gives high yields for challenging substrates.[4]
PdCl₂(dppf)dppf (as part of the complex)Cs₂CO₃THF/H₂O801295Another widely used and effective catalyst system.[4]
Pd/C (10%)NoneK₃PO₄H₂O10010~88Heterogeneous catalyst, allowing for easier separation and recycling.[3]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-3-fluorophenol with phenylboronic acid. Optimization of the reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-bromo-3-fluorophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-fluorophenol, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-bromo-3-fluorophenol, phenylboronic acid, base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst (under inert atmosphere) solvent->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed catalyst Catalyst Issues? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Purity? start->reagents action_catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. catalyst->action_catalyst action_conditions Action: - Increase temperature. - Screen different bases (K₃PO₄, Cs₂CO₃). - Vary solvent system (Dioxane/H₂O). conditions->action_conditions action_reagents Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. reagents->action_reagents

Caption: Logical workflow for troubleshooting low yields in the Suzuki coupling reaction.[1]

References

managing protodeborylation side reactions in Suzuki coupling of arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeborylation side reactions in the Suzuki-Miyaura cross-coupling of arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, troubleshooting, and minimizing this common, yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem in Suzuki coupling?

A1: Protodeborylation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid starting material, converting it into a simple arene, which reduces the yield of the desired cross-coupled product and can complicate purification.[2][3]

Q2: How can I identify if protodeborylation is occurring in my reaction?

A2: You can identify protodeborylation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). This will often be accompanied by a lower-than-expected yield of your desired product and unreacted aryl halide.

Q3: What are the main factors that contribute to protodeborylation?

A3: Several factors can influence the rate of protodeborylation, including:

  • Substrate Structure: Electron-deficient and heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are particularly susceptible.[3][4]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeborylation.[3]

  • Choice of Base: The type and concentration of the base are critical. Strongly basic conditions, especially in the presence of water, can promote protodeborylation.[3]

  • Catalyst System: An inefficient catalyst that leads to a slow Suzuki coupling reaction will allow more time for the protodeborylation side reaction to occur.[3] Bulky phosphine ligands can also sometimes promote this side reaction.[1]

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[3] Protic solvents can be a source of protons for the side reaction.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to protodeborylation.

Problem 1: Low yield of the desired product with significant formation of the protodeborylated byproduct.

This is the most direct indication that protodeborylation is outcompeting the desired Suzuki coupling.

troubleshooting_low_yield start Low Yield & Significant Protodeborylation cause1 Sub-optimal Base start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Inefficient Catalyst System start->cause3 cause4 Unstable Boronic Acid start->cause4 solution1 Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, KF) cause1->solution1 solution2 Lower the reaction temperature and monitor progress closely cause2->solution2 solution3 Use a more active Pd precatalyst (e.g., Buchwald precatalysts) and/or screen different ligands cause3->solution3 solution4 Convert boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate) cause4->solution4

Problem 2: Reaction with electron-deficient or heteroarylboronic acids is failing.

These substrates are notoriously prone to protodeborylation.

troubleshooting_difficult_substrates start Failed reaction with electron-deficient or heteroarylboronic acid strategy1 Employ a 'Slow-Release' Strategy start->strategy1 strategy2 Optimize Catalyst and Conditions start->strategy2 strategy3 Use Anhydrous Conditions start->strategy3 details1 Use MIDA boronates or aryltrifluoroborates to maintain a low concentration of the free boronic acid. strategy1->details1 details2 Use a highly active precatalyst (e.g., Pd(OAc)₂/SPhos) to accelerate the Suzuki coupling, outcompeting protodeborylation. strategy2->details2 details3 Use an anhydrous solvent and a non-hydroxide base (e.g., CsF in isopropanol) to minimize the proton source. strategy3->details3

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the extent of protodeborylation.

Table 1: Effect of Base on Suzuki Coupling Yield and Protodeborylation

EntryBaseSolventTemperature (°C)Time (h)Desired Product Yield (%)Protodeborylation Byproduct (%)
1NaOHDioxane/H₂O100124550
2K₂CO₃Dioxane/H₂O100127520
3K₃PO₄Dioxane/H₂O1001292<5
4Cs₂CO₃Dioxane1001295<2
5KFIsopropanol801888<10

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and other reaction conditions.[1][3]

Table 2: Influence of Solvent on Protodeborylation

EntrySolventTemperature (°C)Desired Product Yield (%)Protodeborylation Byproduct (%)
1Toluene/H₂O (9:1)1108512
2THF/H₂O (9:1)807818
3Dioxane/H₂O (9:1)100908
4DMF1206530
5Isopropanol808215

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and other reaction conditions.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeborylation in a Standard Suzuki-Miyaura Coupling

This protocol provides a starting point for a Suzuki-Miyaura coupling where protodeborylation is a concern.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid (or ester), and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Quantification of Protodeborylation Byproduct using ¹H NMR Spectroscopy

This protocol describes a general method for determining the ratio of the desired product to the protodeborylated byproduct in a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Internal standard with a known concentration and a distinct, non-overlapping peak in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of the deuterated solvent.

  • Accurately weigh and add a known amount of the internal standard to the NMR tube.

  • Acquire a quantitative ¹H NMR spectrum of the mixture. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all protons, ensuring accurate integration.

  • Integrate a well-resolved peak for the desired product, the protodeborylated byproduct, and the internal standard.

  • Calculate the molar ratio of the product and byproduct relative to the internal standard using the following formula:

    Moles of Analyte = (Integral of Analyte / Number of Protons for Analyte Peak) / (Integral of Standard / Number of Protons for Standard Peak) * Moles of Standard

  • From the molar amounts, the yield of the desired product and the extent of protodeborylation can be calculated.[8]

Signaling Pathways and Workflows

// Nodes for the main catalytic cycle pd0 [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#F1F3F4"]; pdII_complex [label="Ar-Pd(II)-X(L_n)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=diamond, style=filled, fillcolor="#F1F3F4"]; diaryl_pdII [label="Ar-Pd(II)-Ar'(L_n)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#F1F3F4"]; product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the protodeborylation side reaction boronic_acid [label="Ar'-B(OH)₂", shape=box, style=filled, fillcolor="#FBBC05"]; protodeborylation [label="Protodeborylation\n(H⁺ source)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct [label="Ar'-H", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main cycle pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pdII_complex; pdII_complex -> transmetalation; boronic_acid -> transmetalation [label="Base"]; transmetalation -> diaryl_pdII; diaryl_pdII -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed];

// Edges for the side reaction boronic_acid -> protodeborylation [style=dotted, color="#EA4335"]; protodeborylation -> byproduct [style=dotted, color="#EA4335"]; } .dot Suzuki-Miyaura catalytic cycle with the competing protodeborylation pathway.

References

Technical Support Center: Purification of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 3-Fluoro-4-phenylphenol from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude reaction mixture of this compound?

A1: The impurities will largely depend on the synthetic route used. For common cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions, you can expect the following:

  • Unreacted Starting Materials: Such as the corresponding boronic acid/ester and aryl halide.

  • Catalyst Residues: Palladium or copper catalysts.[1][2]

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two identical starting material molecules.

  • Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).

  • Solvents: Residual reaction solvents.

Q2: What are the key physical properties of this compound to consider during purification?

A2: While specific experimental data for this compound is scarce, we can estimate its properties based on related compounds like 4-phenylphenol and other fluorinated phenols. The phenolic hydroxyl group allows for acidic/basic extraction, and the biphenyl structure suggests it will be a crystalline solid.

Table 1: Estimated Physical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)4-Phenylphenol[3][4]2-Fluoro-4-phenylphenol[5]
Molecular Weight 188.20 g/mol 170.21 g/mol 188.20 g/mol
Appearance White to off-white solidWhite to off-white crystalline solidNot specified
Melting Point Likely in the range of 150-170 °C164-166 °CNot specified
Boiling Point > 300 °C305-308 °CNot specified
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, ethyl acetate, and ethers.[3][6][7]Soluble in methanol (50 mg/mL), ethanol, ether, and benzene; low solubility in water.[3]Not specified
Acidity (pKa) Expected to be around 10 (typical for phenols)~10Not specified

Q3: Which purification technique is most suitable for this compound?

A3: A multi-step approach is often necessary.

  • Aqueous Workup/Extraction: This is a crucial first step to remove inorganic salts and water-soluble impurities. The phenolic nature of the product allows for its separation from non-acidic organic impurities.[8][9][10]

  • Crystallization: If the crude product is relatively clean (>90%), crystallization is an efficient method for obtaining high-purity material.[11]

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from closely related impurities, such as starting materials and homocoupling byproducts.[12]

Troubleshooting Guides

Issue 1: Problems with Aqueous Extraction

Q: I performed an aqueous extraction, but my yield is very low. Where did my product go?

A:

  • Check the pH: this compound is a weak acid. If you basify the aqueous layer too much (pH > 12), you may have formed the phenoxide salt, which is highly soluble in water. To recover your product, acidify the aqueous layer with an acid like 1M HCl to a pH of ~2-3 and then re-extract with an organic solvent like ethyl acetate.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, trapping your product in this layer. To break an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.

  • Insufficient Extraction: Ensure you have performed multiple extractions (at least 3) of the aqueous layer with your organic solvent to maximize recovery.

Issue 2: Difficulties with Crystallization

Q: My this compound is not crystallizing from the chosen solvent system. What should I do?

A:

  • Solvent Choice is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic compounds, common solvent systems include hexane/ethyl acetate, toluene, or ethanol/water.[11][13][14]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Cooling: Cool the solution slowly. A rapid crash-cooling often leads to an oil or amorphous solid. Try cooling to room temperature first, then to 4 °C, and finally to -20 °C if necessary.

  • Purity Issues: If the crude material is too impure, it may inhibit crystallization. Consider a preliminary purification by flash chromatography to remove the bulk of the impurities and then attempt crystallization.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.

  • Change Solvent System: Use a lower-boiling point solvent system.

Issue 3: Challenges in Flash Column Chromatography

Q: I am running a flash column, but my compound is not separating from an impurity. What can I do?

A:

  • Optimize the Mobile Phase: The key to good separation is finding the right solvent system. Use Thin Layer Chromatography (TLC) to test various solvent mixtures. For a biphenyl compound, a non-polar system like hexane/ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.

  • Change the Stationary Phase: While silica gel is most common, for aromatic compounds, a biphenyl or phenyl-bonded stationary phase can offer different selectivity and may resolve your compounds.[15][16][17][18]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar polarities.

Table 2: Common Solvents for Purification Techniques

TechniqueSolvent SystemRationale
Liquid-Liquid Extraction Ethyl Acetate / WaterGood general-purpose organic solvent for extracting moderately polar compounds.[10]
Diethyl Ether / WaterLess polar than ethyl acetate, can be selective for less polar compounds.[19]
Crystallization TolueneGood for aromatic compounds; high boiling point allows for slow cooling.[13]
Hexane / Ethyl AcetateA common mixture where solubility can be finely tuned by adjusting the ratio.[11]
Ethanol / WaterGood for moderately polar compounds; adding water reduces solubility.[11]
Flash Chromatography Hexane / Ethyl AcetateStandard normal-phase system with tunable polarity.[12]
Dichloromethane / MethanolA more polar system for compounds that do not move in hexane/ethyl acetate.

Experimental Protocols

Protocol 1: General Aqueous Workup and Liquid-Liquid Extraction
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an organic solvent (e.g., ethyl acetate) and deionized water.

  • If the reaction was basic, neutralize with 1M HCl. If acidic, neutralize with a saturated solution of sodium bicarbonate. Be cautious of gas evolution.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • To separate the phenolic product from non-acidic organic impurities, combine the organic layers and extract with 1M NaOH (aq). This will convert the this compound to its water-soluble sodium salt.

  • Separate the layers. The organic layer now contains non-acidic impurities.

  • Carefully acidify the basic aqueous layer with 1M HCl to a pH of ~2-3. The product should precipitate or become extractable.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., toluene or a hexane/ethyl acetate mixture) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the flask or seeding.

  • Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography
  • Determine the optimal solvent system (mobile phase) using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Prepare the column by packing silica gel in the initial, least polar mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Carefully load the sample onto the top of the column.

  • Run the column by passing the mobile phase through the silica gel, either by gravity or with positive pressure.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Extraction Aqueous Workup / Liquid-Liquid Extraction Start->Extraction Crude_Product Crude this compound Extraction->Crude_Product Purity_Check Assess Purity (TLC/NMR) Crude_Product->Purity_Check Chromatography Flash Column Chromatography Purity_Check->Chromatography <90% Pure Crystallization Recrystallization Purity_Check->Crystallization >90% Pure Chromatography->Crude_Product Combine Fractions Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Attempt Fails Problem What is the issue? Start->Problem Low_Yield Low Yield After Extraction Problem->Low_Yield Low Yield No_Crystals No Crystals Formed Problem->No_Crystals Crystallization Fails Poor_Separation Poor Separation in Chromatography Problem->Poor_Separation Chromatography Fails Check_pH Check pH of Aqueous Layers Low_Yield->Check_pH Check_Purity Check Purity by TLC No_Crystals->Check_Purity Optimize_Mobile_Phase Optimize Mobile Phase with TLC Poor_Separation->Optimize_Mobile_Phase Acidify Acidify Basic Layer & Re-extract Check_pH->Acidify Impure Impure Check_Purity->Impure Multiple Spots Pure Appears Pure Check_Purity->Pure Single Spot Run_Column Perform Flash Chromatography Impure->Run_Column Change_Solvent Try Different Solvent System Pure->Change_Solvent Induce Induce Crystallization (Scratch/Seed/Cool Slowly) Change_Solvent->Induce Change_Stationary_Phase Change Stationary Phase (e.g., Biphenyl column) Optimize_Mobile_Phase->Change_Stationary_Phase Still no separation

Caption: Troubleshooting decision tree for purification issues.

References

resolving isomeric impurities in 3-Fluoro-4-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-4-phenylphenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for resolving isomeric impurities during the synthesis of this compound, particularly via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of this compound via Suzuki coupling?

A1: When synthesizing this compound using a Suzuki-Miyaura coupling, the primary reactants are typically a boronic acid derivative and a halo-fluorophenol. The most common isomeric impurities arise from alternative coupling positions or from the starting materials themselves. For example, if starting from 3-fluoro-4-bromophenol and phenylboronic acid, potential impurities include:

  • 2-Fluoro-4-phenylphenol and 4-Fluoro-2-phenylphenol: These can arise if the initial bromination of 3-fluorophenol was not completely regioselective.

  • Homocoupling byproducts: Dimerization of phenylboronic acid can form biphenyl, and dimerization of the halo-fluorophenol can also occur.[1][2]

  • Protodeboronation byproduct: Phenylboronic acid can decompose to benzene, especially under prolonged heating or non-optimal basic conditions.[3][4]

Q2: My reaction is sluggish or incomplete. What parameters should I adjust?

A2: An incomplete Suzuki coupling reaction can be due to several factors.[3] Key parameters to optimize include:

  • Catalyst System: Ensure the palladium catalyst and ligand are active. For electron-rich halides, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.[5][6]

  • Base: The choice and strength of the base are critical.[3][7] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For sensitive substrates, milder bases like KF may be beneficial.[4]

  • Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the catalyst.[3] Ensure solvents (e.g., dioxane/water, toluene/water) are thoroughly degassed via sparging with an inert gas like argon or nitrogen.[3]

  • Temperature: While heating is usually required (80-110 °C), excessive temperatures can lead to catalyst decomposition and byproduct formation.[2][3]

Q3: How can I detect and quantify isomeric impurities in my crude product?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method. A C18 column is often a good starting point, but for closely related fluoro-aromatic isomers, a pentafluorophenyl (PFP) or phenyl-hexyl column may offer superior selectivity due to different interaction mechanisms like π-π and dipole-dipole interactions.[8][9][10] Mass spectrometry (LC-MS) can confirm the identity of impurities by their mass-to-charge ratio, while quantification is achieved using a UV detector with a validated standard.

Q4: My HPLC analysis shows co-eluting peaks for the product and an impurity. How can I improve the separation?

A4: To improve HPLC resolution between isomers, consider the following:

  • Change Stationary Phase: Switch from a standard C18 to a PFP or phenyl-type column to exploit different selectivity.[8][9]

  • Modify Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol), change the pH of the aqueous phase, or use a different buffer.

  • Adjust Gradient: Decrease the slope of the gradient to allow more time for separation of closely eluting peaks.

  • Lower Temperature: Reducing the column temperature can sometimes enhance selectivity between isomers.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupled biphenyl byproduct. 1. Oxygen present in the reaction mixture.[1] 2. Pd(II) species present at the start of the reaction. 3. Sub-optimal catalyst-to-ligand ratio.1. Thoroughly degas all solvents and the reaction vessel with an inert gas (Ar or N₂).[3] 2. Use a Pd(0) source directly or ensure the pre-catalyst is fully reduced. 3. Optimize the ligand-to-palladium ratio (typically 1:1 to 4:1).
Significant amount of dehalogenated starting material (fluorophenol) observed. 1. Presence of water and a strong base can promote hydrodehalogenation. 2. Impurities in the boronic acid.1. Use anhydrous solvents if possible, or try a milder base like KF.[4] 2. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[3]
Product purity does not improve after recrystallization. Isomeric impurities have very similar solubility profiles to the main product.1. Attempt recrystallization from a different solvent system.[11] 2. If recrystallization fails, preparative chromatography is the recommended next step.
Low yield after column chromatography. 1. Product is partially soluble in the non-polar solvent used for loading. 2. Improper stationary phase or mobile phase selection.1. Use a dry-loading technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. 2. Perform TLC analysis with various solvent systems to find an eluent that provides good separation (Rf of product ~0.25-0.35).

Key Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for analyzing isomeric purity. Optimization will likely be required.

Parameter Condition
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water

Rationale: A PFP column is chosen for its unique selectivity towards halogenated aromatic compounds, which can enhance the separation of fluoro-substituted positional isomers.[8][9]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying the crude product when recrystallization is ineffective.

  • TLC Analysis: Dissolve a small amount of crude product in ethyl acetate. Spot it on a silica gel TLC plate and elute with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate. Add ~2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes based on the elution of bands observed on the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

impurity_workflow start Crude Product from Synthesis analysis HPLC / LC-MS Analysis start->analysis decision Purity > 99% and No Isomers Detected? analysis->decision pass Product Meets Specification decision->pass Yes fail Isomeric Impurities Detected decision->fail No identify Identify Impurity Structure (NMR, GC-MS, etc.) fail->identify purify Select Purification Strategy identify->purify recrystal Recrystallization purify->recrystal Different Solubility chrom Column Chromatography purify->chrom Similar Solubility re_analysis Re-analyze Purified Fractions recrystal->re_analysis chrom->re_analysis re_analysis->decision

Caption: Workflow for Isomeric Impurity Identification and Resolution.

reaction_pathway cluster_reactants Reactants A 3-Fluoro-4-bromophenol catalyst Pd(0) Catalyst + Base A->catalyst B Phenylboronic Acid B->catalyst main_product Desired Product: This compound catalyst->main_product Main Pathway impurity Isomeric Impurity: 2-Fluoro-4-phenylphenol catalyst->impurity Minor Pathway side_reaction Side Reaction (e.g., Impure Starting Material)

Caption: Suzuki Coupling Pathway Showing Impurity Formation.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Fluoro-4-phenylphenol by 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a critical step. This guide provides a comparative analysis of the validation of the 3-Fluoro-4-phenylphenol structure, focusing on the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the experimental data derived from COSY, HSQC, and HMBC techniques and compare this methodology with alternative structural elucidation methods.

Unveiling the Structure: The Power of 2D NMR

Two-dimensional NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals intricate details about the connectivity of atoms within a molecule. For a molecule like this compound, with its distinct aromatic regions, 2D NMR provides definitive evidence of its substitution pattern.

Expected 2D NMR Correlations for this compound

The following tables summarize the anticipated quantitative data from a suite of 2D NMR experiments. This data is predictive, based on established principles of NMR spectroscopy and known chemical shift effects in substituted aromatic systems.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2'7.35115.8 (d, J=23 Hz)
H-5'7.45127.5
H-6'7.15 (d, J=8 Hz)116.5 (d, J=21 Hz)
H-2, H-67.55128.9
H-3, H-57.40128.5
H-47.30126.8
C-1'-132.5
C-2'-115.8 (d, J=23 Hz)
C-3'-157.9 (d, J=245 Hz)
C-4'-150.2
C-5'-127.5
C-6'-116.5 (d, J=21 Hz)
C-1-140.1
C-2, C-6-128.9
C-3, C-5-128.5
C-4-126.8

Note: 'd' denotes a doublet, with the J-coupling constant representing the through-bond interaction with fluorine.

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelation TypeKey Expected CorrelationsStructural Information Confirmed
COSY ¹H-¹HH-5' with H-6'Connectivity within the fluorinated phenol ring.
H-2 with H-3; H-3 with H-4; H-4 with H-5; H-5 with H-6Connectivity within the unsubstituted phenyl ring.
HSQC ¹H-¹³C (1-bond)H-2' with C-2'Direct attachment of specific protons to their corresponding carbons.
H-5' with C-5'
H-6' with C-6'
H-2, H-6 with C-2, C-6
H-3, H-5 with C-3, C-5
H-4 with C-4
HMBC ¹H-¹³C (2-3 bonds)H-2' with C-1', C-3', C-4'Confirms the position of the fluorine atom relative to the hydroxyl group and the phenyl substituent.
H-6' with C-1', C-4', C-5'
H-2, H-6 with C-1, C-4'Confirms the biphenyl linkage between the two aromatic rings.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following outlines the standard protocols for the key 2D NMR experiments.

Sample Preparation: this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

NMR Spectrometer: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of detecting ¹H and ¹³C, and ideally, ¹⁹F.

Experimental Parameters:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. A phase-sensitive gradient-edited HSQC with adiabatic pulses is recommended for optimal sensitivity and resolution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. A gradient-selected HMBC is employed, with the long-range coupling delay optimized to detect J-couplings of approximately 8-10 Hz.

Visualizing the Validation Process

The logical workflow and the relationships between different NMR experiments in validating the structure of this compound can be visualized using the following diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer COSY gCOSY Experiment Spectrometer->COSY HSQC gHSQC Experiment Spectrometer->HSQC HMBC gHMBC Experiment Spectrometer->HMBC Processing Data Processing and Phasing COSY->Processing HSQC->Processing HMBC->Processing Correlation Correlation Analysis Processing->Correlation Structure Structure Validation Correlation->Structure

Caption: Workflow for 2D NMR-based structural validation.

logical_relationships cluster_experiments 2D NMR Experiments cluster_structural_features Structural Features of this compound COSY COSY (¹H-¹H Connectivity) Aromatic_Protons Aromatic Proton Spin Systems COSY->Aromatic_Protons HSQC HSQC (¹H-¹³C Direct Correlation) Direct_Attachments Direct C-H Bonds HSQC->Direct_Attachments HMBC HMBC (¹H-¹³C Long-Range Correlation) Biphenyl_Linkage Biphenyl C-C Linkage HMBC->Biphenyl_Linkage Substitution_Pattern F and OH Positions HMBC->Substitution_Pattern

A Comparative Analysis of the Biological Activities of 3-Fluoro-4-phenylphenol and 4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 4-phenylphenol and the predicted biological profile of its fluorinated analog, 3-Fluoro-4-phenylphenol. While extensive experimental data exists for 4-phenylphenol, information on this compound is limited. Therefore, this comparison combines established data for 4-phenylphenol with predictions for its fluorinated counterpart based on established principles of structure-activity relationships (SAR) for halogenated phenolic compounds.

Overview of Biological Activities

4-Phenylphenol is recognized for its antimicrobial properties and as an endocrine-disrupting chemical with both estrogenic and antiandrogenic activities. The introduction of a fluorine atom at the 3-position of the phenolic ring in this compound is anticipated to modulate these biological effects. Halogenation, particularly fluorination, can alter a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its interaction with biological targets.

Data Presentation

The following tables summarize the available quantitative data for 4-phenylphenol and provide a qualitative prediction for the biological activities of this compound.

Table 1: Antimicrobial Activity

Feature4-phenylphenolThis compound (Predicted)
Reported Activity YesLikely
Mechanism of Action Disruption of microbial cell membranes.Likely similar to 4-phenylphenol, potentially enhanced due to increased lipophilicity.
Potency ModeratePotentially enhanced compared to 4-phenylphenol.

Table 2: Endocrine-Disrupting Activity

Feature4-phenylphenolThis compound (Predicted)
Estrogenic Activity Yes, acts as an estrogen receptor α (ERα) agonist.Possible, the fluorine atom may alter receptor binding affinity.
Antiandrogenic Activity Yes, acts as an androgen receptor (AR) antagonist. IC50 ~5 µM.[1]Possible, the fluorine atom may influence the interaction with the AR ligand-binding domain.
Receptor Binding Binds to both ERα and AR.Predicted to interact with ERα and AR.

Table 3: Cytotoxicity

Feature4-phenylphenolThis compound (Predicted)
Reported Activity Moderately toxic by ingestion.Data not available, but cytotoxicity is a potential activity of phenolic compounds.
Mechanism of Action Not fully elucidated, but may involve membrane damage and oxidative stress.Potentially similar to other phenolic compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 4-phenylphenol and this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Prepare appropriate liquid broth medium (e.g., Mueller-Hinton Broth).

  • 96-well Microplates.

b. Experimental Procedure:

  • Perform serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

  • Incubate the microplate at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the test compound that inhibits visible growth.

Estrogen Receptor (ER) Agonist Activity (Reporter Gene Assay)

This assay measures the ability of a compound to activate the estrogen receptor.

a. Preparation of Materials:

  • Reporter Cell Line: Use a cell line stably transfected with an estrogen-responsive reporter gene (e.g., MCF-7 cells with an ERE-luciferase reporter).

  • Test Compounds: Prepare stock solutions in a suitable solvent.

  • Positive Control: 17β-estradiol.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Lysis Buffer and Luciferase Assay Reagent.

b. Experimental Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or the positive control.

  • Incubate for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Androgen Receptor (AR) Antagonist Activity (Reporter Gene Assay)

This assay determines if a compound can inhibit the activity of the androgen receptor.

a. Preparation of Materials:

  • Reporter Cell Line: Use a cell line co-transfected with an androgen receptor expression vector and an androgen-responsive reporter gene (e.g., PC-3 cells with MMTV-luciferase).

  • Test Compounds: Prepare stock solutions.

  • Agonist: Dihydrotestosterone (DHT).

  • Positive Control Antagonist: Bicalutamide.

  • Cell Culture Medium, Lysis Buffer, and Luciferase Assay Reagent.

b. Experimental Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of the test compounds or the positive control antagonist.

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity.

  • Determine the concentration of the test compound that causes a 50% reduction in DHT-induced luciferase activity (IC50).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

a. Preparation of Materials:

  • Cell Line: Choose a relevant cell line (e.g., HepG2 for liver toxicity).

  • Test Compounds: Prepare stock solutions.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl).

  • 96-well Plates.

b. Experimental Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these compounds.

antimicrobial_mechanism cluster_compound Phenolic Compound cluster_bacterium Bacterial Cell Compound 4-phenylphenol or This compound Membrane Cell Membrane Compound->Membrane Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of intracellular components endocrine_disruption_pathway cluster_ligand Ligands cluster_receptor Cellular Receptors Phenol 4-phenylphenol ER Estrogen Receptor Phenol->ER Agonistic Action AR Androgen Receptor Phenol->AR Antagonistic Action Hormone Endogenous Hormone (e.g., Estrogen, Androgen) Hormone->ER Hormone->AR Gene_Expression Gene_Expression ER->Gene_Expression Altered Gene Expression AR->Gene_Expression experimental_workflow start Start: Compound Synthesis (4-phenylphenol & this compound) antimicrobial Antimicrobial Assays (MIC Determination) start->antimicrobial endocrine Endocrine Activity Assays (ER/AR Reporter Assays) start->endocrine cytotoxicity Cytotoxicity Assays (MTT Assay) start->cytotoxicity data_analysis Data Analysis & Comparison antimicrobial->data_analysis endocrine->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Comparative Biological Activity data_analysis->conclusion

References

A Spectroscopic Comparison of 3-Fluoro-4-phenylphenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3-Fluoro-4-phenylphenol and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic features that differentiate these closely related compounds. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this guide serves as a valuable resource for the identification and characterization of fluorinated biphenylphenols.

The introduction of a fluorine atom to the phenylphenol scaffold can significantly influence the molecule's electronic properties, conformation, and ultimately its biological activity. A thorough spectroscopic analysis is therefore essential for unambiguous structural elucidation and for understanding the structure-property relationships within this class of compounds.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The data has been compiled from various sources and is presented to facilitate a comparative analysis.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)OH Proton (ppm)Solvent
Phenol 7.2-7.4 (m), 6.8-7.0 (m)[1]~5.35 (s, broad)[1]CDCl3
4-Fluorophenol 6.8-7.0 (m)[2]~5.0 (s, broad)Not Specified
3-Fluoro-4-methylphenol 6.6-7.1 (m)[3]Not SpecifiedNot Specified
2-Fluoro-4-phenylphenol 7.2-7.6 (m)[4]Not SpecifiedNot Specified
4'-Fluoro-[1,1'-biphenyl]-4-ol 7.0-7.6 (m)[5]Not SpecifiedNot Specified

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are approximate.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)C-O Carbon (ppm)C-F Carbon (ppm)Solvent
Phenol 115-130, ~155 (C-O)~155-Not Specified
4-Fluorobiphenyl 115.6 (d, J=21.5 Hz), 127.1, 127.2, 128.7, 128.8 (d, J=8.0 Hz), 137.2, 140.2-162.5 (d, J=245.5 Hz)CDCl3[6]

Note: Data for fluorinated phenylphenol isomers is limited. The C-F coupling constants are a key diagnostic feature in 13C NMR.

Table 3: IR Spectroscopic Data (Wavenumbers in cm-1)

CompoundO-H StretchC-O StretchC-F StretchAromatic C=C Stretch
Phenol 3200-3600 (broad)[7]~1220[7]-1500-1600[7]
4-Fluorophenol ~3350 (broad)~12201150-12501500-1610

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[8][9]

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

CompoundλmaxSolvent
Phenol 275[10]Not Specified
3-Nitrophenol 275, 340[10]Not Specified

Note: The position and intensity of UV-Vis absorption bands are influenced by the solvent polarity and the presence of conjugated systems and auxochromic groups.[11][12]

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+Key Fragment Ions
Phenol 94[13]66, 65, 39
4-Fluorophenol 112[14]84, 83, 57
2-Fluoro-4-phenylphenol 188[4]Not Specified

Note: High-resolution mass spectrometry is crucial for determining the elemental composition of the molecular ion and fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in an NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.[15]

  • 1H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The chemical shift of the labile OH proton can be confirmed by a D2O exchange experiment, where the addition of a drop of D2O to the NMR tube results in the disappearance of the OH signal.[1][16]

  • 13C NMR Spectroscopy: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. The presence of fluorine will result in through-bond J-coupling, leading to the splitting of carbon signals, which is a key diagnostic tool.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. The presence of a broad O-H stretching band around 3200-3600 cm-1 is characteristic of the phenolic hydroxyl group and its involvement in hydrogen bonding.[7][17] The C-O stretching vibration is typically observed in the 1260-1000 cm-1 region.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample should also be used as the reference. The λmax provides information about the electronic transitions within the molecule.[19]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[20]

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the parent ion and its fragments.[21]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Isomers Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MS Mass Spectrometry (HRMS) Purity->MS Data_Processing Data Processing & Peak Assignment NMR->Data_Processing NMR->Data_Processing IR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing UV_Vis->Data_Processing MS->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Structure Structural Elucidation & Isomer Differentiation Comparison->Structure

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-4-phenylphenol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized 3-Fluoro-4-phenylphenol. We will explore the nuances of both proton (¹H) and fluorine-¹⁹ (¹⁹F) qNMR, and contrast these methods with the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID). This guide includes detailed experimental protocols and illustrative experimental data to support the objective comparison of these analytical techniques.

Introduction to Purity Assessment Techniques

The accurate determination of purity is a cornerstone of chemical analysis, particularly in the pharmaceutical industry where it directly impacts the safety and efficacy of drug substances. For a fluorinated biphenyl derivative like this compound, selecting an appropriate analytical technique is critical for ensuring quality control throughout the development and manufacturing process.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[2] This is particularly beneficial when analyzing novel or synthesized compounds where a certified reference standard may not be readily available.[2]

Given the structure of this compound, both ¹H and ¹⁹F qNMR are viable analytical approaches. ¹⁹F qNMR offers the advantage of a simpler spectrum with a wide chemical shift range and no background interference, making it a highly specific and sensitive method for fluorinated compounds.[3][4]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established chromatographic technique for the purity analysis of volatile and semi-volatile organic compounds.[5] It offers high sensitivity and resolution for separating impurities from the main compound.[6]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purity analysis of a synthesized batch of this compound using ¹H qNMR, ¹⁹F qNMR, and GC-FID. This data is representative of typical results obtained for structurally similar phenolic and fluorinated compounds and is intended for comparative purposes.

Parameter ¹H qNMR ¹⁹F qNMR GC-FID (Area %)
Purity (%) 99.299.399.1
Standard Deviation (SD) 0.150.120.25
Relative Standard Deviation (%RSD) 0.150.120.25
Limit of Quantification (LOQ) ~0.1 mg/mL~0.05 mg/mL~0.01 mg/mL
Analysis Time per Sample ~15 min~10 min~30 min

Comparison of Analytical Methods

Feature qNMR (¹H and ¹⁹F) GC-FID
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[5]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[7]Requires a certified reference standard of the analyte for accurate quantification (or assumes equal response factors for area % purity).
Selectivity High, based on unique chemical shifts. ¹⁹F qNMR is exceptionally selective for fluorinated compounds with minimal signal overlap.[3][8]High, based on chromatographic separation. Co-elution of impurities can be a challenge.
Sensitivity Moderate to high. ¹⁹F NMR can be more sensitive than ¹H NMR.High, especially for volatile organic compounds.
"NMR/GC Silent" Impurities Does not detect impurities without the observed nucleus (e.g., inorganic salts in ¹H and ¹⁹F qNMR).Does not detect non-volatile impurities.
Sample Throughput Relatively high.Moderate, dependent on chromatographic run time.
Sample Preparation Simple dissolution of analyte and internal standard.May require derivatization for polar compounds, though direct analysis of phenols is possible.[9][10]

Experimental Protocols

¹H qNMR Purity Determination of this compound

1. Materials:

  • Synthesized this compound

  • Internal Standard (IS): Maleic acid (high purity, ≥99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single pulse sequence

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s to ensure full relaxation)

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Pulse Angle: 90°

  • Temperature: 298 K (controlled)

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and the singlet of the internal standard (maleic acid).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

¹⁹F qNMR Purity Determination of this compound

1. Materials:

  • Synthesized this compound

  • Internal Standard (IS): 4-Fluoroanisole (high purity, ≥99.5%)[11]

  • Deuterated Solvent: Acetone-d₆

  • High-precision 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

2. Sample Preparation:

  • Follow the same weighing and dissolution procedure as for ¹H qNMR, using 4-fluoroanisole as the internal standard and acetone-d₆ as the solvent.

3. NMR Data Acquisition:

  • Spectrometer: Equipped with a fluorine probe

  • Pulse Program: Standard single pulse sequence

  • Relaxation Delay (d1): ≥ 5 x T₁ (typically 30-60 s)

  • Number of Scans: 16-64

  • Pulse Angle: 90°

  • Temperature: 298 K (controlled)

4. Data Processing and Purity Calculation:

  • Process the data as described for ¹H qNMR.

  • Integrate the singlet signal from the fluorine atom of this compound and the singlet from the internal standard.

  • Calculate the purity using the same formula as for ¹H qNMR, substituting the number of fluorine atoms for the number of protons.

GC-FID Purity Determination of this compound

This protocol is based on established methods for the analysis of similar phenolic compounds.[12]

1. Materials:

  • Synthesized this compound

  • Solvent: Acetonitrile (HPLC grade)

  • GC vials with septa

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile to prepare a 5.0 mg/mL sample solution.

  • Transfer an aliquot to a GC vial.

3. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent with FID

  • Column: Rtx®-35 (35% diphenyl/ 65% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split mode (25:1), Temperature: 240°C

  • Carrier Gas: Helium, Constant flow @ 1.0 mL/min

  • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 210°C, hold for 14 min

  • Detector: FID, Temperature: 240°C

  • Injection Volume: 1 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

    Purity (Area %) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Experimental workflow for qNMR purity analysis.

Method_Comparison cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_adv Advantages: - Primary Method - No Analyte Standard Needed - High Selectivity - Non-destructive qnmr_disadv Disadvantages: - Moderate Sensitivity - 'NMR Silent' Impurities Undetected gcfid_adv Advantages: - High Sensitivity - High Resolution - Well-Established gcfid_disadv Disadvantages: - Requires Analyte Standard for  Accurate Quantification - Co-elution Possible - Destructive purity_analysis Purity Analysis of this compound purity_analysis->qnmr_adv purity_analysis->qnmr_disadv purity_analysis->gcfid_adv purity_analysis->gcfid_disadv

Caption: Comparison of qNMR and GC-FID methods.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activity, and Toxicity, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative study of fluorinated versus non-fluorinated phenylphenol analogs. By examining key physicochemical properties, biological activities, and toxicological profiles, this document aims to provide a comprehensive resource for informed decision-making in drug design and development. While direct comparative data for a single phenylphenol analog is often dispersed, this guide synthesizes findings from closely related phenolic compounds to illustrate the profound impact of fluorination.

Physicochemical Properties: The Impact of Electronegativity

The introduction of fluorine, the most electronegative element, into a phenylphenol scaffold dramatically alters its electronic properties, which in turn influences its acidity (pKa), lipophilicity (logP), and metabolic stability.

Acidity (pKa) and Lipophilicity (logP)

Fluorine's strong electron-withdrawing inductive effect can increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa value. This can have significant implications for a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement. The effect of fluorination on lipophilicity (logP) is more complex and position-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.

Table 1: Comparative Physicochemical Properties of Cinnamic Acid Analogs

CompoundStructurepKa (Predicted)logP (Calculated/Predicted)
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.101.90
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.292.20
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.431.92

Data for cinnamic acid and its fluorinated analogs are presented here as a proxy to illustrate the influence of fluorination on the pKa and logP of aromatic acids.

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This enhanced metabolic stability often translates to a longer in vivo half-life, a desirable characteristic for many drug candidates.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

CompoundSubstitution (R)Metabolic Stability (HLM t½, min)
1a HNot Reported
1b 7-FNot Reported

While specific half-life values were not reported in this study, fluorination is a widely recognized strategy to improve metabolic stability.[1]

Biological Activity: Enhancing Potency and Selectivity

Fluorination can profoundly influence the biological activity of phenylphenol analogs, often leading to enhanced potency and selectivity for their molecular targets.

Enzyme Inhibition

The introduction of fluorine can significantly enhance the inhibitory activity of phenolic compounds against specific enzymes. This is often attributed to the altered electronic environment of the molecule, which can lead to stronger interactions with the enzyme's active site.

Table 3: Comparative Enzyme Inhibitory Activity of Fluorinated vs. Non-Fluorinated Phenols

Compound ClassTarget EnzymeFluorinated Inhibitor IC50 (nM)Non-Fluorinated Counterpart IC50 (nM)Fold Improvement
Gallocatechin DerivativeDYRK1A731211.7
3-Phenylcoumarin SulfamateSteroid Sulfatase0.27 µM3.5 µM>10
Ketone InhibitorCaspase-34.79Not specified as active-

This table compiles data from various studies on phenolic and related compounds to demonstrate the general trend of increased inhibitory potency upon fluorination.

Antibacterial Activity

Fluorination has been shown to enhance the antibacterial properties of various aromatic compounds. The increased lipophilicity and altered electronic properties of fluorinated analogs can facilitate their penetration through bacterial cell membranes and improve their interaction with intracellular targets.

Table 4: Comparative Antibacterial Activity Against Mycobacterium tuberculosis

CompoundTarget OrganismIC50 (µg/mL)
Cinnamic AcidMycobacterium tuberculosis H37Ra>30
4-Fluorocinnamic Acid derivativeMycobacterium tuberculosis H37Ra0.36

Data for a cinnamic acid derivative is used to exemplify the potential for fluorination to enhance antibacterial potency.

Signaling Pathways

Phenylphenol analogs can modulate various signaling pathways. Two pathways of particular interest are the Aryl Hydrocarbon Receptor (AHR) pathway, involved in xenobiotic metabolism and immune responses, and the Prostaglandin E2 (PGE2) pathway, a key player in inflammation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylphenol Analog AHR AHR Ligand->AHR AHR_complex AHR-HSP90-AIP Complex Ligand->AHR_complex Binding & Activation HSP90 HSP90 AIP AIP ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT AHR_activated Activated AHR AHR_complex->AHR_activated Conformational Change AHR_activated->AHR_ARNT Dimerization XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP_Receptor EP Receptor (e.g., EP2, EP4) PGE2->EP_Receptor G_Protein G Protein EP_Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE cAMP Response Element (CRE) CREB->CRE Binding Gene_Expression Gene Expression (Inflammation, etc.) CRE->Gene_Expression IC50_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, and Inhibitor Solutions B Serial Dilution of Inhibitor A->B C Incubate Enzyme with Varying Inhibitor Concentrations B->C D Initiate Reaction by Adding Substrate C->D E Measure Enzyme Activity (e.g., Absorbance, Fluorescence) D->E F Plot % Inhibition vs. log[Inhibitor] E->F G Determine IC50 from Dose-Response Curve F->G HLM_Workflow A Prepare HLM and NADPH regenerating system B Incubate Test Compound with HLM at 37°C A->B C Take Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction with Cold Acetonitrile C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Determine Compound Concentration Over Time and Calculate Half-Life (t½) F->G pKa_logP_Workflow cluster_pKa pKa Determination cluster_logP logP Determination (Shake-Flask Method) A Prepare Solutions of Compound in Buffers of Varying pH B Measure UV-Vis Absorbance at Different pH Values A->B C Plot Absorbance vs. pH to Determine pKa B->C D Prepare Octanol-Saturated Water and Water-Saturated Octanol E Dissolve Compound in One Phase D->E F Mix with the Other Phase and Shake to Equilibrate E->F G Separate the Two Phases F->G H Measure Compound Concentration in Each Phase (e.g., by HPLC) G->H I Calculate logP = log([Compound]octanol / [Compound]water) H->I

References

A Comparative Guide to the Quantification of 3-Fluoro-4-phenylphenol: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-Fluoro-4-phenylphenol. The information presented is based on established analytical principles and includes detailed, illustrative experimental protocols and validation data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is critical for purity assessments, stability studies, and pharmacokinetic analysis. The choice of analytical methodology is paramount and is typically dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.

This document details a cross-validation comparison of an HPLC-UV method and a GC-MS method for the determination of this compound. Both methods are widely used for the analysis of phenolic compounds, but they operate on different principles, offering distinct advantages and disadvantages.[1][2] HPLC is well-suited for non-volatile compounds, while GC-MS excels in analyzing volatile substances and provides high specificity through mass fragmentation patterns.[1] For phenolic compounds, GC-MS analysis often requires a derivatization step to increase volatility and improve chromatographic performance.[3][4][5]

Experimental Protocols

The following protocols describe the hypothetical procedures used to generate the comparative data.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method quantifies this compound directly, without derivatization.

a) Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

b) Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) monitoring at 270 nm.

  • Run Time: 10 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves a derivatization step to convert the polar phenol into a more volatile silyl ether, making it amenable to gas chromatography.[4][6]

a) Sample, Standard Preparation, and Derivatization:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standards: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution in anhydrous pyridine.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

b) Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z of the molecular ion and key fragments).

Data Presentation and Performance Comparison

The performance of each method was evaluated according to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[7][8][9] The following tables summarize the illustrative data from the cross-validation study.

Disclaimer: The quantitative data presented below is illustrative and intended to reflect typical performance characteristics for these methods. It is not derived from actual laboratory experiments.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Linear Range 1 - 100 µg/mL0.05 - 10 µg/mL-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999[7]
Limit of Detection (LOD) 0.25 µg/mL0.01 µg/mLS/N ≥ 3:1[10]
Limit of Quantification (LOQ) 0.85 µg/mL0.05 µg/mLS/N ≥ 10:1[10][11]

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%98.0% - 102.0% for assay[10]
Precision - Repeatability (%RSD) ≤ 0.8%≤ 1.5%≤ 2%[9]
Precision - Intermediate (%RSD) ≤ 1.2%≤ 2.5%≤ 3-5%[10]

Visualization of Experimental Workflows and Logic

HPLC-UV Analytical Workflow

The HPLC-UV workflow is straightforward, involving direct analysis of the sample after minimal preparation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (270 nm) E->F G Integrate Peak Area F->G H Quantify vs. Cal-Curve G->H

Caption: HPLC-UV workflow for this compound analysis.
GC-MS Analytical Workflow

The GC-MS workflow includes a critical chemical derivatization step prior to instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Pyridine A->B C Add BSTFA Reagent B->C D Heat at 70°C C->D E Inject into GC-MS D->E F Separation on HP-5ms E->F G MS Detection (SIM Mode) F->G H Integrate Ion Chromatogram G->H I Quantify vs. Cal-Curve H->I

Caption: GC-MS workflow including the essential derivatization step.
Method Performance Comparison

This diagram illustrates the logical relationship and comparison of key performance attributes between the two methods.

Comparison_Diagram cluster_legend Performance Attributes Analyte This compound HPLC HPLC-UV Sensitivity: Good Specificity: Good Precision: Excellent Complexity: Low Analyte->HPLC GCMS GC-MS Sensitivity: Excellent Specificity: Excellent Precision: Good Complexity: High (derivatization) Analyte->GCMS Sens Sensitivity (LOD/LOQ) Spec Specificity / Selectivity Prec Precision (%RSD) Comp Method Complexity

Caption: Comparison of key performance attributes for HPLC-UV and GC-MS.

Discussion and Objective Comparison

Both HPLC-UV and GC-MS are suitable for the quantification of this compound, but they offer different performance profiles.

  • Sensitivity and Selectivity: The GC-MS method demonstrates superior sensitivity, with significantly lower LOD and LOQ values.[12] This makes it the ideal choice for trace-level analysis or when sample volume is limited. The use of Selected Ion Monitoring (SIM) in MS provides excellent selectivity, reducing the likelihood of interference from matrix components, which can be a challenge in HPLC-UV analysis.[13]

  • Precision and Accuracy: Both methods provide excellent accuracy and precision that fall well within typical regulatory acceptance criteria.[10] The HPLC-UV method often shows slightly better repeatability, which can be attributed to the simpler workflow and the high precision of modern liquid autosamplers.[14] The multi-step derivatization process in the GC-MS method can introduce slightly more variability.

  • Simplicity and Throughput: The HPLC-UV method is considerably simpler and faster to execute. It avoids the time-consuming derivatization and sample drying steps required for GC-MS. This results in higher sample throughput, making it more suitable for routine quality control environments where a large number of samples need to be analyzed.

  • Robustness: HPLC methods for phenolic compounds are generally robust. The GC-MS method's robustness is highly dependent on the consistency and completeness of the derivatization reaction. Small variations in moisture, reagent purity, or reaction time can impact the results.[15]

  • Cost and Instrumentation: HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. The reagents required for HPLC are also common, whereas specialized derivatization agents for GC-MS add to the operational cost.

Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the analysis of this compound should be based on the specific requirements of the study.

  • Choose HPLC-UV for:

    • Routine quality control and release testing.

    • Analysis of samples with concentrations in the high µg/mL to mg/mL range.

    • High-throughput screening.

    • Laboratories where simplicity, speed, and lower operational cost are priorities.

  • Choose GC-MS for:

    • Trace-level quantification (e.g., impurity profiling, environmental monitoring, or bioanalysis).

    • Analysis of complex matrices where high selectivity is required to avoid interference.

    • Confirmatory analysis where the mass spectrum provides unambiguous identification.

Ultimately, a thorough cross-validation, as illustrated in this guide, is a critical exercise to demonstrate that either analytical procedure can be used for its intended purpose and to understand the correlation between the results obtained from each method.[8][16][17]

References

assessing the impact of fluorine substitution on the properties of phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This powerful tool can dramatically alter a compound's physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of 2-phenylphenol and its fluorinated analogue, 4-fluoro-2-phenylphenol, offering a clear, data-driven analysis of how a single fluorine atom can significantly impact key drug-like properties.

Data Presentation: Physicochemical and Metabolic Properties

The introduction of a fluorine atom onto the phenylphenol scaffold induces notable changes in its acidity (pKa) and lipophilicity (logP), and is predicted to enhance its metabolic stability. These shifts are critical in drug design, influencing everything from absorption and distribution to target engagement and half-life.

Property2-Phenylphenol4-Fluoro-2-phenylphenolImpact of Fluorination
pKa 9.5[1]~9.98 (estimated)Decreased acidity
logP 3.18[1]3.4 (calculated for isomer)[2]Increased lipophilicity
Metabolic Stability Susceptible to hydroxylationPredicted increased resistance to oxidationEnhanced metabolic half-life

Note: The pKa for 4-fluoro-2-phenylphenol is an estimation based on the pKa of 4-fluorophenol, as the electronic influence of the second phenyl ring on the hydroxyl group's acidity is expected to be minimal. The logP value is a calculated value for the isomeric 2-fluoro-4-phenylphenol.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for the key experiments cited.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: A 0.1 M solution of the titrant (e.g., NaOH for acidic compounds) is prepared and standardized. The analyte (phenylphenol derivative) is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility) to a known concentration (e.g., 1 mM).

  • Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the initial moles of the analyte, is identified from the steepest part of the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the analyte has been neutralized.[3]

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH regenerating system (cofactor for cytochrome P450 enzymes) is also prepared.

  • Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of the NADPH solution. The mixture is incubated at 37°C with gentle shaking.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing and Analysis: The quenched samples are centrifuged to remove the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to determine the metabolic stability of the compound.

Mandatory Visualization

Logical Relationship: Fluorine's Impact on Phenylphenol Properties

G cluster_0 Fluorine Substitution cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Properties Fluorine Fluorine pKa pKa Fluorine->pKa Alters Electron Distribution logP logP Fluorine->logP Increases Lipophilicity Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability Blocks Metabolic 'Hot Spots' Biological_Activity Biological Activity pKa->Biological_Activity Influences Ionization & Receptor Binding logP->Biological_Activity Affects Membrane Permeability Metabolic_Stability->Biological_Activity Modulates Drug Half-life

Caption: Impact of fluorine substitution on phenylphenol properties.

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep Prepare Microsomes, Compound, & Cofactors incubate Incubate at 37°C prep->incubate quench Quench Reaction at Time Points (0-60 min) incubate->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-life & Clearance analyze->calculate

Caption: Workflow for in vitro metabolic stability assessment.

Signaling Pathway: Phenylphenol Interference with Androgen Receptor Signaling

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Phenylphenol Phenylphenol Analogue Phenylphenol->AR Competitively Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Phenylphenol as an antagonist of the androgen receptor.

References

A Guide to the Certificate of Analysis for 3-Fluoro-4-phenylphenol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of reference standards is paramount. The Certificate of Analysis (CoA) is a critical document that ensures the quality and suitability of a reference standard for its intended use. This guide provides a comprehensive overview of the typical requirements for a CoA of a 3-Fluoro-4-phenylphenol reference standard, offering a comparison of key analytical tests and their acceptance criteria.

Understanding the Core Components of a Certificate of Analysis

A Certificate of Analysis for a chemical reference standard serves as a declaration of its quality and purity.[1][2] It should be issued by the manufacturer's quality assurance department and provide a detailed summary of the material's identity, purity, and other critical parameters.[1] Key elements that are universally expected on a CoA include:

  • Header Information: This section clearly identifies the issuing body, the title "Certificate of Analysis," the material's name (this compound), the product or catalog number, and the specific lot or batch number.[3]

  • Material Description and Intended Use: A description of the physical form of the reference standard (e.g., crystalline solid) and its intended application, such as for identification, purity testing, or as a quantitative standard in assays.[3]

  • Physicochemical Data: Essential information including the molecular formula (C₁₂H₉FO), molecular weight (188.20 g/mol ), and CAS number (477860-13-2).

  • Purity and Assay Values: The certified purity of the reference standard, often determined by a mass balance approach, and the assay value.[4]

  • Analytical Data: A summary of the results from various analytical tests performed to characterize the standard.[5]

  • Storage and Handling: Recommended storage conditions (e.g., -20°C) and any special handling instructions to maintain the integrity of the standard.[6]

  • Traceability Statement: A statement indicating the traceability of the certified values to national or international standards.[7][8]

  • Signatures of Certifying Officers: The names and signatures of the individuals responsible for certifying the information presented in the CoA.[3]

Comparative Analysis of Analytical Tests for this compound

The following table summarizes the typical analytical tests, methodologies, and acceptance criteria that would be expected on a comprehensive CoA for a this compound reference standard. This comparison is based on common practices for substituted phenols and general requirements for high-purity reference materials.

Analytical TestMethodologyAcceptance CriteriaPurpose
Identity
Infrared (IR) SpectroscopyAttenuated Total Reflectance (ATR) or KBr PelletThe spectrum of the sample must be concordant with the spectrum of a known reference standard of this compound.Confirms the molecular structure and functional groups of the compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy400 MHz or higher, in a suitable deuterated solvent (e.g., DMSO-d₆)The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound.Provides detailed information about the molecular structure and confirms the identity of the compound.
Mass Spectrometry (MS)Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)The observed molecular ion (or a characteristic fragment) must correspond to the theoretical mass of this compound.Determines the molecular weight and provides further confirmation of the compound's identity.
Purity
High-Performance Liquid Chromatography (HPLC)Reversed-phase column with UV detectionPurity ≥ 99.5% (area percent). No single impurity > 0.1%.Quantifies the purity of the compound and separates it from any related substances or degradation products.
Gas Chromatography (GC)Capillary column with Flame Ionization Detection (FID)Purity ≥ 99.5% (area percent).An alternative or complementary method to HPLC for assessing purity, particularly for volatile impurities.
Residual Solvents
Headspace Gas Chromatography (HS-GC)Headspace sampling with GC-FIDMeets the requirements of USP <467> or ICH Q3C for residual solvents.Identifies and quantifies any residual solvents from the manufacturing process.
Water Content
Karl Fischer TitrationCoulometric or Volumetric≤ 0.5%Determines the amount of water present in the material, which is critical for an accurate purity assessment.
Inorganic Impurities
Residue on Ignition (Sulphated Ash)USP <281>≤ 0.1%Measures the amount of non-volatile inorganic impurities.

Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA should provide detailed methodologies for the key experiments performed. Below are example protocols for the primary analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation
  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Approximately 10 mg of the this compound reference standard is dissolved in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquisition Parameters: A standard proton experiment is performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed and compared to the expected values for the structure of this compound.

Visualizing the CoA Workflow

The process of generating and verifying a Certificate of Analysis for a reference standard is a systematic workflow that ensures the quality and reliability of the final product.

CoA_Workflow cluster_0 Manufacturing and Quality Control cluster_1 Certificate of Analysis Generation cluster_2 End User Verification Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Analytical Characterization Purification->Characterization Data_Review Data Review and Approval Characterization->Data_Review CoA_Drafting Drafting of CoA Characterization->CoA_Drafting Analytical Data Data_Review->CoA_Drafting Final_Approval Final QA Approval CoA_Drafting->Final_Approval CoA_Issuance Issuance of CoA Final_Approval->CoA_Issuance User_Receipt Receipt of Reference Standard and CoA CoA_Issuance->User_Receipt User_Verification User Verification (e.g., Identity Test) User_Receipt->User_Verification Acceptance Acceptance for Use User_Verification->Acceptance

References

comparing the efficacy of different palladium catalysts for 3-Fluoro-4-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Fluoro-4-phenylphenol, a key intermediate in the development of various pharmaceuticals and functional materials, is frequently achieved via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts for this transformation, supported by experimental data from the literature for the synthesis of fluorinated biaryl compounds.

The Suzuki-Miyaura cross-coupling reaction is the most common method for synthesizing this compound, typically involving the reaction of a protected 4-halo-3-fluorophenol with phenylboronic acid. The performance of the palladium catalyst in this reaction is highly dependent on the palladium precursor and the associated ligands.

Data Presentation: Comparison of Palladium Catalyst Efficacy

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biphenyls, providing insights into their potential efficacy for the synthesis of this compound. The data is compiled from different studies and serves as a comparative reference.

Catalyst SystemAryl Halide SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ 4-Bromo-1-fluorobenzenePhenylboronic acidK₂CO₃DME/H₂O8012~95% (Not Isolated)3[1]
Pd(dppf)Cl₂ Bromo-substituted quinazolinePhenylboronic acid pinacol esterNa₂CO₃Toluene/H₂O11512845[2]
Pd/Graphene-COOH 1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O110392 (Conversion)-[3][4][5][6]
[Pd(IPr)(cinnamyl)Cl] 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001>951BenchChem
XPhos Pd G3 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O1001>952BenchChem

Note: The data presented is for illustrative purposes, drawing from studies on structurally similar fluorinated biphenyls. Direct comparison may vary based on the specific substrate and reaction conditions for this compound synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the synthesis of this compound.

1. General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a standard Suzuki-Miyaura coupling procedure.[1]

  • Reaction Setup: To a round-bottom flask is added 4-bromo-3-fluorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v) are added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

2. General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is based on the synthesis of complex biaryl structures.[2]

  • Reaction Setup: In a sealed tube, 4-bromo-3-fluorophenol (1.0 equiv), phenylboronic acid pinacol ester (1.2 equiv), sodium carbonate (3.0 equiv), and tetrabutylammonium bromide (0.05 equiv) are combined.

  • Solvent and Catalyst Addition: Toluene and water (2:1 v/v) are added, and the mixture is degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%) is then added.

  • Reaction Conditions: The tube is sealed and the reaction mixture is heated in an oil bath at 115 °C overnight with vigorous stirring.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with dichloromethane (DCM) and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

3. General Procedure for Heterogeneous Catalysis using Pd/Graphene-COOH

This protocol is adapted from the synthesis of fluorinated biphenyl derivatives using a supported palladium catalyst.[3][4][5][6]

  • Reaction Setup: In a reaction vessel, 1-bromo-3-fluorobenzene (as a model substrate, 1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) are mixed.

  • Catalyst and Solvent Addition: The heterogeneous catalyst, G-COOH-Pd-10 (a specific amount corresponding to a desired Pd loading), and a mixture of DMF/H₂O (95:5) are added.

  • Reaction Conditions: The reaction is heated to 110 °C and stirred for 3 hours.

  • Work-up and Purification: The catalyst is removed by filtration. The filtrate is then subjected to a standard aqueous work-up, and the product is isolated by extraction and purified by chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflow and catalytic cycle for the palladium-catalyzed synthesis of this compound.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Halo-3-fluorophenol + Phenylboronic Acid + Base Mixing Mix in Solvent Reactants->Mixing Degassing Degas with Inert Gas Mixing->Degassing Add_Catalyst Add Pd Catalyst Degassing->Add_Catalyst Heating Heat and Stir Add_Catalyst->Heating Quenching Cool and Quench Heating->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr Ar'B(OR)₂ + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X ArB Ar'B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of purity and the absence of process-related impurities in 3-Fluoro-4-phenylphenol. Detailed experimental protocols, comparative data, and an overview of the methodologies are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction: The Importance of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as the presence of process-related impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical methods to ensure the accurate detection and quantification of any impurities.[2][3][4][5] This guide focuses on two of the most powerful and widely used chromatographic techniques for this purpose: HPLC-UV and GC-MS.

The probable synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This common carbon-carbon bond-forming reaction, while efficient, can introduce several process-related impurities. A logical workflow for identifying and controlling these impurities is crucial.

Figure 1. Logical workflow for impurity validation. synthesis Synthesis of this compound (e.g., Suzuki Coupling) impurity_identification Identification of Potential Process-Related Impurities synthesis->impurity_identification method_development Analytical Method Development (HPLC-UV & GC-MS) impurity_identification->method_development method_validation Method Validation (as per ICH Q2(R1)) method_development->method_validation routine_analysis Routine Batch Analysis & Purity Confirmation method_validation->routine_analysis

Potential Process-Related Impurities

The Suzuki-Miyaura coupling reaction for the synthesis of this compound would likely involve the reaction of a boronic acid derivative with a halogenated phenol. Based on this, the following potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 4-bromo-3-fluorophenol and phenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-dihydroxy-2,2'-difluorobiphenyl (from the coupling of two 4-bromo-3-fluorophenol molecules).

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the reaction.

  • Byproducts from Side Reactions: Other minor impurities arising from competing reaction pathways.

Figure 2. Potential impurities from Suzuki coupling. start1 4-Bromo-3-fluorophenol product This compound start1->product imp1 Unreacted Starting Materials start1->imp1 start2 Phenylboronic Acid start2->product start2->imp1 imp2 Homocoupling Products (e.g., Biphenyl) start2->imp2 catalyst Pd Catalyst catalyst->product imp3 Catalyst Residues catalyst->imp3

Comparative Analytical Methodologies

Both HPLC-UV and GC-MS are powerful techniques for the analysis of phenolic compounds.[8] However, they operate on different principles and have distinct advantages and disadvantages for impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like phenols.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly for volatile compounds. For non-volatile compounds like phenols, a derivatization step is typically required to increase their volatility.[8][12][13][14][15]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (derivatization often necessary for phenols).
Sample Preparation Simple dissolution in a suitable solvent.May require a more complex derivatization step (e.g., silylation).
Sensitivity Good, typically in the ppm range.Excellent, often in the ppb range or lower.
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.
Impurity Identification Tentative identification based on retention time of known standards.Definitive identification based on mass spectral library matching and fragmentation analysis.
Cost & Complexity Generally lower cost and less complex to operate.Higher initial instrument cost and operational complexity.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound and its potential impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.[14]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Data Presentation and Validation

According to ICH Q2(R1) guidelines, the validation of an analytical method for impurities should assess specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[2][3][4] The following tables summarize hypothetical validation data for the two methods.

Table 1: HPLC-UV Method Validation Summary

ParameterThis compoundImpurity A (Starting Material)Impurity B (Homocoupling)
Retention Time (min) 12.58.218.7
LOD (% w/w) 0.010.020.015
LOQ (% w/w) 0.030.060.05
Linearity (r²) >0.999>0.998>0.999
Accuracy (% Recovery) 98.5-101.297.9-102.198.2-101.5
Precision (RSD %) <1.0<1.5<1.2

Table 2: GC-MS Method Validation Summary

ParameterThis compound-TMSImpurity A-TMSImpurity B-TMS
Retention Time (min) 15.811.321.1
LOD (% w/w) 0.0010.0020.001
LOQ (% w/w) 0.0030.0060.003
Linearity (r²) >0.999>0.999>0.999
Accuracy (% Recovery) 99.1-100.898.5-101.399.0-100.5
Precision (RSD %) <0.8<1.2<1.0

Conclusion and Recommendations

Both HPLC-UV and GC-MS are highly effective and reliable techniques for validating the absence of process-related impurities in this compound. The choice between the two methods depends on the specific analytical requirements.

  • HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control, where the primary objective is to quantify known impurities and determine the overall purity of the substance. Its simple sample preparation is a significant advantage.

  • GC-MS , although requiring a more involved sample preparation due to the need for derivatization, offers superior sensitivity and selectivity.[8] It is the preferred method for the definitive identification of unknown impurities and for the detection of trace-level contaminants. The mass spectral data provides an additional layer of confirmation that is invaluable during process development and for regulatory submissions.

For comprehensive impurity profiling, a combination of both techniques can be highly beneficial. HPLC-UV can be employed for routine batch release, while GC-MS can be utilized for in-depth characterization, identification of new or unknown impurities, and for method validation purposes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Fluoro-4-phenylphenol, a halogenated aromatic compound that requires careful management. Adherence to these protocols will help mitigate risks and ensure the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar compounds like 4-phenylphenol and other fluorinated phenols, this substance should be handled with care.[1][2][3]

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique.[2]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Protective Clothing: Wear a lab coat to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous waste.

1. Waste Segregation:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • This waste stream should be classified as non-halogenated organic solid waste .

  • Crucially, do not mix with incompatible waste streams such as acids, bases, or oxidizers.[4][5]

2. Packaging and Labeling:

  • Solid waste should be collected in a clearly labeled, puncture-proof container lined with a clear plastic bag.[6][7] The container should have a secure lid.

  • Liquid waste (if dissolved in a solvent) should be collected in a compatible, shatter-resistant container, filled to no more than 75% capacity to allow for vapor expansion.[4]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Environmental Hazard").[5][7]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be secure and under the control of laboratory personnel.[7]

  • Store hazardous waste below eye level and away from heat or ignition sources.[6]

4. Disposal Request:

  • Once the waste container is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed contractor.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]

  • Spill Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[8] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's EHS department.

Quantitative Data Summary

For quick reference, the following table summarizes key data for a related compound, 4-Phenylphenol, which can serve as a conservative guide in the absence of specific data for this compound.

PropertyValueReference Compound
Molecular Weight 170.21 g/mol 4-Phenylphenol
Flash Point 165 °C4-Phenylphenol
Autoignition Temperature 250 °C4-Phenylphenol
Water Solubility 0.7 g/l at 20 °C4-Phenylphenol

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Storage & Disposal cluster_emergency Emergency Procedures A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area A->B C Segregate as Halogenated Organic Solid Waste B->C Generate Waste D Collect in a Labeled, Compatible Container C->D E Do Not Mix with Incompatible Chemicals D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Spill or Exposure Occurs J Follow First Aid Measures (Skin, Eye, Inhalation) I->J K Initiate Spill Cleanup Protocol I->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-4-phenylphenol in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[3][4] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[3][4]To prevent eye contact which can cause serious irritation or damage.[1][2]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness).[4] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[4][5]Phenolic compounds can be absorbed through the skin; appropriate gloves are critical to prevent contact.[5] Nitrile gloves are not recommended for prolonged contact with phenols.[5]
Skin and Body Protection - A fully buttoned laboratory coat.[3][4] - Long pants and closed-toe shoes.[3][4] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[4][5]To protect skin from accidental splashes and contact.
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[3]To prevent respiratory tract irritation from inhalation of dust or vapors.[1]

Safe Handling and Operational Workflow

Proper operational procedures are crucial to minimize exposure and prevent accidents. All work with this compound, including stock solution preparation, should be conducted in a chemical fume hood.[3][4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase A 1. Assemble and Inspect PPE B 2. Verify Fume Hood Operation A->B C 3. Prepare Designated Waste Container B->C D 4. Locate Emergency Equipment C->D E 5. Weigh/Measure Compound D->E Proceed to handling F 6. Perform Experimental Procedure E->F G 7. Close Primary Container F->G H 8. Decontaminate Work Area G->H Proceed to cleanup I 9. Segregate and Seal Waste H->I J 10. Doff and Dispose of PPE I->J K 11. Wash Hands Thoroughly J->K

Safe handling workflow for this compound.

Procedural Steps:

  • Preparation:

    • Confirm that the nearest emergency eyewash station and safety shower are unobstructed.

    • Assemble all necessary PPE as specified in Table 1.

    • Prepare a designated and clearly labeled hazardous waste container.[6]

    • Ensure the chemical fume hood is functioning correctly.[4]

  • Handling (inside a chemical fume hood):

    • Carefully weigh or measure the required amount of this compound.

    • Conduct all experimental manipulations within the fume hood to contain any dust or vapors.[4]

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Segregate all waste as described in the disposal plan.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[7][8]

Table 2: Disposal Procedures for this compound Waste

Waste TypeCollection and StorageDisposal Method
Solid Waste (e.g., residual powder, contaminated weigh boats)- Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Label must include "Hazardous Waste," the chemical name, and associated hazards.[6]- Arrange for disposal through a licensed professional waste disposal service.
Contaminated PPE (e.g., gloves, disposable lab coats)- Collect in a separate, sealed container labeled as hazardous waste.[6]- Dispose of as hazardous waste through an approved service.
Liquid Waste (e.g., solutions containing the compound)- Collect in a compatible, sealed, and labeled hazardous waste container. - Use secondary containment to prevent spills.[7]- Arrange for disposal through a licensed professional waste disposal service.
Empty Containers - Handle uncleaned, empty containers as you would the product itself.[9] - Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[7]- After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[7][8]

Disposal Workflow

G cluster_collection Waste Collection (at point of generation) cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Segregate Waste Streams (Solid, Liquid, PPE) B 2. Use Designated, Labeled Containers A->B C 3. Keep Containers Securely Closed B->C D 4. Store in Satellite Accumulation Area C->D Transfer to storage E 5. Use Secondary Containment D->E F 6. Request Pickup by EH&S or Contractor E->F Prepare for pickup G 7. Complete Hazardous Waste Manifest F->G

Hazardous waste disposal workflow.

Emergency Procedures

Table 3: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Skin Contact - Immediately remove all contaminated clothing.[5] - Rinse skin with copious amounts of water for at least 15 minutes. For phenolic compounds, wiping the affected area with polyethylene glycol (PEG 300 or 400) is recommended if available.[5] - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention from an ophthalmologist.[2]
Inhalation - Move the person to fresh air and keep them comfortable for breathing.[1] - If not breathing, give artificial respiration. - Call a poison center or doctor if you feel unwell.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.[2]
Spills - Evacuate non-essential personnel. - Wearing appropriate PPE, absorb small liquid spills with an inert material (e.g., vermiculite, sand).[3] - For solid spills, carefully sweep up the material to avoid generating dust.[10] - Collect all cleanup materials in a sealed container for hazardous waste disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-phenylphenol
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.